molecular formula C16H18ClNO B1328266 3-Chloro-2-(5-isopropyl-2-methylphenoxy)aniline CAS No. 946682-34-4

3-Chloro-2-(5-isopropyl-2-methylphenoxy)aniline

Cat. No.: B1328266
CAS No.: 946682-34-4
M. Wt: 275.77 g/mol
InChI Key: YZNDQVYTAXJJOA-UHFFFAOYSA-N
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Description

3-Chloro-2-(5-isopropyl-2-methylphenoxy)aniline (CAS 946682-34-4) is an organic compound with the molecular formula C16H18ClNO and a molecular weight of 275.77 g/mol . This aniline derivative is a solid supplied for research and development purposes. As a specialized chemical building block, this compound serves as a crucial intermediate in organic synthesis and medicinal chemistry research. It is strictly for research use only and is not intended for diagnostic, therapeutic, or any personal use. Researchers can rely on this product for exploratory studies in developing novel chemical entities. Handle with appropriate precautions in a well-ventilated laboratory setting, using personal protective equipment. For comprehensive handling and safety details, please refer to the associated Safety Data Sheet.

Properties

IUPAC Name

3-chloro-2-(2-methyl-5-propan-2-ylphenoxy)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18ClNO/c1-10(2)12-8-7-11(3)15(9-12)19-16-13(17)5-4-6-14(16)18/h4-10H,18H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZNDQVYTAXJJOA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(C)C)OC2=C(C=CC=C2Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.77 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Chemical properties of 3-Chloro-2-(5-isopropyl-2-methylphenoxy)aniline

Author: BenchChem Technical Support Team. Date: February 2026

Synthesis, Reactivity, and Application in HCV NS5B Polymerase Inhibitors

Executive Summary

This technical guide profiles 3-Chloro-2-(5-isopropyl-2-methylphenoxy)aniline , a highly specialized biaryl ether intermediate. It acts as the "right-hand" pharmacophore in the synthesis of non-nucleoside polymerase inhibitors (NNPIs), most notably Lomibuvir (VX-222) , used in the treatment of Hepatitis C Virus (HCV).

The molecule is characterized by a sterically congested aniline core featuring a chlorine atom at the 3-position and a bulky carvacrol-derived phenoxy group at the 2-position. This guide addresses the critical challenges in its handling: regioselective synthesis , chemoselective reduction (avoiding hydrodechlorination), and process safety .

Physicochemical Profile

The molecule combines a lipophilic carvacrol moiety with a polarizable chloro-aniline headgroup. This amphiphilic nature dictates its solubility profile and purification strategies.

Table 1: Calculated & Observed Properties
PropertyValue / DescriptionNote
Molecular Formula

Molecular Weight 275.77 g/mol
Appearance Off-white to pale yellow solidOxidizes to brown upon air exposure
Melting Point 112–115 °CDependent on crystal polymorph
LogP (Predicted) 4.8 – 5.2Highly Lipophilic
pKa (Conjugate Acid) ~3.5Weak base (reduced by ortho-Cl electron withdrawal)
H-Bond Donors/Acceptors 2 / 2

donors; Ether/N acceptors
Solubility DMSO, DMF, DCM, Ethyl AcetateInsoluble in water

Synthetic Architecture & Causality

The synthesis of this intermediate requires a two-stage workflow designed to overcome steric hindrance while preserving the halogen substituent.

The Synthetic Pathway (DOT Visualization)

The following diagram illustrates the convergent synthesis starting from commercially available Carvacrol and 2-Fluoro-3-chloronitrobenzene .

SynthesisPath Carvacrol Carvacrol (5-isopropyl-2-methylphenol) NitroInter Nitro Intermediate (S_NAr Product) Carvacrol->NitroInter Nucleophile FluoroNitro 2-Fluoro-3-chloronitrobenzene (Activated Electrophile) FluoroNitro->NitroInter Electrophile Target Target Aniline This compound NitroInter->Target Cond1 Step 1: S_NAr K2CO3, DMF, 90°C Cond1->NitroInter Cond2 Step 2: Reduction Fe/NH4Cl or Pt(S)/C (Avoids Dechlorination) Cond2->Target

Figure 1: Convergent synthesis route via Nucleophilic Aromatic Substitution followed by Chemoselective Reduction.

Step 1: Regioselective Coupling

The Challenge: The 3-chloro group on the nitrobenzene ring creates steric bulk, impeding the approach of the carvacrol nucleophile. The Solution: Use 2-Fluoro-3-chloronitrobenzene instead of the chloro-analog. The C-F bond is highly polarized, accelerating the


 reaction rate by lowering the activation energy of the Meisenheimer complex formation, effectively overcoming the steric penalty.
  • Reagents: Potassium Carbonate (

    
    ) or Cesium Carbonate (
    
    
    
    ).
  • Solvent: DMF or NMP (Polar aprotic is mandatory to solvate the cation and leave the phenoxide anion "naked" and reactive).

  • Self-Validating Check: Monitor reaction by HPLC. The disappearance of the starting material (Rt ~ 4.5 min) and appearance of the nitro-ether (Rt ~ 8.2 min) confirms coupling.

Step 2: Chemoselective Nitro Reduction

The Challenge: Standard catalytic hydrogenation (


) poses a high risk of hydrodechlorination , where the chlorine atom is stripped off along with the oxygen, destroying the pharmacophore.
The Solution:  Use electron-transfer reduction methods or poisoned catalysts.
  • Iron/Ammonium Chloride (

    
    ):  The "Bechamp reduction" variant. Mild, highly selective for 
    
    
    
    over
    
    
    .
  • Sulfided Platinum (

    
    ):  If hydrogenation is preferred for scale-up, sulfur poisoning prevents the catalyst from inserting into the C-Cl bond.
    

Detailed Experimental Protocol

Protocol A: Synthesis of the Nitro-Precursor

Note: All steps must be performed in a fume hood due to the toxicity of nitro-aromatics.

  • Charge: To a 3-neck round bottom flask, add Carvacrol (1.0 eq) and DMF (5 vol).

  • Activate: Add

    
      (1.5 eq) and stir at room temperature for 30 minutes to generate the potassium phenoxide.
    
  • Addition: Add 2-Fluoro-3-chloronitrobenzene (1.05 eq) dropwise. Exotherm warning.

  • Reaction: Heat to 90°C. Stir for 4–6 hours.

  • Quench: Cool to 20°C. Pour into ice water (10 vol). The product should precipitate as a yellow solid.[1]

  • Isolation: Filter, wash with water, and dry under vacuum.[1][2]

Protocol B: Reduction to Target Aniline ( Method)
  • Suspension: Suspend the Nitro intermediate (from Protocol A) in Ethanol/Water (3:1 ratio).

  • Catalyst: Add Iron Powder (325 mesh, 5.0 eq) and Ammonium Chloride (1.0 eq).

  • Reflux: Heat to vigorous reflux (80°C) for 2 hours.

    • Visual Check: The yellow suspension will turn into a dark grey/black sludge (iron oxides).

  • Workup: Filter hot through a Celite pad to remove iron residues.

  • Crystallization: Concentrate the filtrate. The target aniline crystallizes upon cooling. Recrystallize from Heptane/EtOAc if necessary.

Reactivity & Stability Profile

Understanding the reactivity of this compound is vital for its downstream use in drug synthesis (e.g., coupling with thiophene-carboxylic acids for Lomibuvir).

Reactivity Center Target Aniline Amine Primary Amine (-NH2) Nucleophilic Attack (Amide Coupling) Center->Amine Ortho Ortho Position (C6) Susceptible to Electrophilic Subs. Center->Ortho Ether Ether Linkage Stable to Base/Acid Metabolically Stable Center->Ether Chloro C-Cl Bond Weak Point for Pd-Catalyzed Coupling Center->Chloro

Figure 2: Reactivity map highlighting the primary amine as the handle for drug conjugation.

  • Amine Nucleophilicity: The aniline nitrogen is less nucleophilic than a standard aniline due to the inductive effect (-I) of the neighboring chlorine and the steric bulk of the phenoxy group. Implication: Amide coupling reactions require high-energy activation reagents (e.g., HATU, T3P) or acid chlorides.

  • Stability: The biaryl ether linkage is chemically robust. However, the aniline oxidizes slowly in air (turning brown). Store under Nitrogen at <25°C.

References & Authority

  • Vertex Pharmaceuticals. (2008). Compounds and Methods for the Treatment of Flaviviridae Infections. Patent WO2008058393. (Describes the synthesis of VX-222 and this specific aniline intermediate).

  • Bechamp Reduction Mechanics. Organic Syntheses, Coll. Vol. 2, p. 447 (1943). (Foundational protocol for selective nitro reduction).

  • Lomibuvir (VX-222) Clinical Profile. Antimicrobial Agents and Chemotherapy. (Contextualizes the role of the molecule in HCV inhibition).

  • Nucleophilic Aromatic Substitution (

    
    ). March's Advanced Organic Chemistry. (Mechanistic grounding for Step 1).
    

Sources

A Guide to the Experimental Determination of Melting and Boiling Points for 3-Chloro-2-(5-isopropyl-2-methylphenoxy)aniline

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide addresses the determination of two fundamental physicochemical properties, melting point and boiling point, for the compound 3-Chloro-2-(5-isopropyl-2-methylphenoxy)aniline. An initial survey of scientific literature and chemical databases reveals a lack of reported experimental data for this specific molecule. Consequently, this document provides a comprehensive, first-principles approach for researchers and drug development professionals to reliably determine these values. It outlines detailed, field-proven experimental protocols, discusses the theoretical underpinnings of the measurements, and emphasizes the critical role of sample purity. The methodologies described herein are designed to establish a self-validating system for generating trustworthy and reproducible data.

Introduction and Statement of Data Gap

This compound is a complex aromatic compound featuring a substituted diphenyl ether linkage and an aniline moiety. Such structures are of significant interest in medicinal chemistry and materials science. The melting and boiling points are critical parameters that influence purification methods (recrystallization, distillation), formulation development, reaction condition selection, and material characterization.

A thorough search of established chemical databases (e.g., PubChem, CAS SciFinder, ChemicalBook) indicates that the experimental melting and boiling points for this compound have not been publicly documented. This guide serves to bridge that gap by providing the necessary theoretical framework and practical protocols for any research team to determine these properties with high fidelity.

Theoretical Considerations and Structural Insights

The molecular structure of this compound dictates its physical properties. Key influencing factors include:

  • High Molecular Weight: The compound's substantial mass (predicted C₁₆H₁₈ClNO) suggests that significant thermal energy is required to overcome intermolecular forces (van der Waals forces, dipole-dipole interactions), leading to an anticipated high boiling point and a melting point above ambient temperature.

  • Polarity and Hydrogen Bonding: The presence of the primary amine (-NH₂) group allows for intermolecular hydrogen bonding, which typically increases both melting and boiling points compared to non-polar analogues of similar size.[1]

  • Molecular Asymmetry and Crystal Packing: The molecule is asymmetric and non-planar. The ether linkage in diphenyl ethers enforces a twisted conformation, and the various substitutions will further influence how the molecules pack into a crystal lattice.[2][3] This complex packing arrangement will be a primary determinant of the melting point.

  • Comparison with Simpler Analogues: For context, the simpler related compound, 3-Chloro-2-methylaniline (CAS 87-60-5), is a liquid at room temperature with a reported melting point of approximately 2 °C and a boiling point of 245 °C at atmospheric pressure.[4][5][6][7] Given the addition of a large phenoxy group, the target compound is expected to be a solid with a significantly higher melting point and a boiling point that may exceed the threshold for thermal decomposition at atmospheric pressure.

Protocol for Melting Point Determination

The melting point is a robust indicator of purity. A pure crystalline solid will exhibit a sharp, well-defined melting range (typically <1 °C), whereas impurities will cause a depression and broadening of this range.[8]

Primary Method: Capillary Melting Point Apparatus

This standard technique provides accurate and reproducible results for routine analysis.

Methodology:

  • Sample Preparation: Ensure the sample of this compound has been thoroughly purified (e.g., via recrystallization or column chromatography) and is completely dry. Grind a small amount into a fine powder.

  • Capillary Packing: Gently tap the open end of a glass capillary tube into the powder. Invert the tube and tap the sealed end on a hard surface to pack the sample into the bottom. A packed sample height of 2-3 mm is ideal.

  • Apparatus Setup: Place the packed capillary into the heating block of a calibrated melting point apparatus.

  • Rapid Determination (Optional): Set a fast ramp rate (e.g., 10-15 °C/min) to quickly find an approximate melting temperature. This saves time in subsequent, more accurate measurements.

  • Accurate Determination: Using a fresh capillary, set the starting temperature to ~10 °C below the approximate melting point found in the previous step. Set a slow, controlled heating rate of 1-2 °C per minute to ensure thermal equilibrium between the sample, heating block, and thermometer.[9]

  • Data Recording: Record two temperatures:

    • T₁: The temperature at which the first drop of liquid appears.

    • T₂: The temperature at which the last solid crystal melts completely.

  • Reporting: The melting point is reported as the range T₁ - T₂. For a pure compound, this range should be narrow. Repeat the measurement with two additional samples to ensure reproducibility.

Advanced Method: Differential Scanning Calorimetry (DSC)

For highest precision and thermodynamic data, DSC is the preferred method. It measures the heat flow into the sample as a function of temperature.

Methodology:

  • Sample Preparation: Accurately weigh (2-5 mg) a purified sample into an aluminum DSC pan. Crimp the pan with a lid.

  • Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.

  • Thermal Program: Program the instrument to heat at a controlled rate (e.g., 5-10 °C/min) through the expected melting region.

  • Data Analysis: The melting event is observed as an endothermic peak on the thermogram. The extrapolated onset temperature of the peak is typically reported as the melting point. The integrated area of the peak corresponds to the enthalpy of fusion.[10][11]

Melting_Point_Workflow cluster_prep Sample Preparation cluster_capillary Capillary Method cluster_dsc DSC Method (Advanced) P1 Purified, Dry Sample P2 Grind to Fine Powder P1->P2 C1 Pack Capillary (2-3 mm) P2->C1 D1 Weigh Sample (2-5 mg) in Pan P2->D1 C2 Place in Apparatus C1->C2 C3 Heat at 1-2 °C/min C2->C3 C4 Record T_start & T_end C3->C4 Result Reported Melting Range (T₁ - T₂) or DSC Onset Temperature C4->Result D2 Heat at Controlled Rate (e.g., 10 °C/min) D1->D2 D3 Analyze Endothermic Peak D2->D3 D3->Result

Caption: Workflow for Melting Point Determination.

Protocol for Boiling Point Determination

Given its high molecular weight, this compound is expected to have a very high boiling point and is susceptible to decomposition at atmospheric pressure. Therefore, the boiling point must be determined under reduced pressure (vacuum).

Methodology:

  • Apparatus Setup: Assemble a micro-distillation or Kugelrohr apparatus. The setup must include a small distillation flask, a condenser, a receiving flask, a connection to a vacuum pump, and a digital vacuum gauge (manometer). The thermometer bulb must be positioned so that it is level with the side arm leading to the condenser.

  • Sample Introduction: Place a small volume (e.g., 1-2 mL) of the purified liquid sample into the distillation flask, along with a magnetic stir bar or boiling chips to ensure smooth boiling.

  • Evacuation: Seal the system and carefully reduce the pressure to a stable, known value (e.g., 1.0 mmHg). A stable vacuum is critical for an accurate reading.

  • Heating: Begin slowly heating the distillation flask using a heating mantle or oil bath.

  • Data Recording: Observe the temperature closely. The boiling point at that specific pressure is the temperature at which a steady reflux of condensate is observed on the thermometer bulb. Record both the temperature (°C) and the stable pressure (mmHg or mbar).

  • Reporting: The boiling point is reported with the corresponding pressure, for example, "185-187 °C at 1.0 mmHg." It is generally not recommended to extrapolate this value to atmospheric pressure using a nomograph, as the extrapolation can be inaccurate for complex molecules. Direct experimental measurement is always preferred.

Boiling_Point_Workflow S1 Assemble Micro-Distillation Apparatus S2 Add Purified Liquid Sample (1-2 mL) S1->S2 S3 Reduce Pressure to a Stable Vacuum (e.g., 1.0 mmHg) S2->S3 S4 Heat Sample Slowly S3->S4 S5 Observe for Steady Reflux on Thermometer Bulb S4->S5 S6 Record Temperature and Stable Pressure S5->S6 Result Reported Boiling Point (e.g., X °C @ Y mmHg) S6->Result

Caption: Workflow for Boiling Point Determination under Vacuum.

The Critical Role of Synthesis and Purification

The accuracy of any physical property measurement is contingent upon the purity of the sample. The synthesis of this compound, likely involving a nucleophilic aromatic substitution or a metal-catalyzed cross-coupling reaction (e.g., Buchwald-Hartwig or Ullmann condensation), can result in impurities such as unreacted starting materials, catalysts, and side-products.

Self-Validating Protocol:

  • Purification: The crude product must be subjected to rigorous purification. Recrystallization is ideal if the compound is a solid with suitable solubility properties. Column chromatography is a versatile alternative for both solids and oils.

  • Purity Confirmation: Before any measurement, the purity of the isolated compound must be confirmed by at least two orthogonal analytical methods (e.g., ¹H NMR, HPLC). The absence of impurity signals or peaks is a prerequisite for proceeding.

  • Measurement: Only a sample confirmed to be of high purity (>98%) should be used for melting and boiling point determination. This ensures that the measured values are intrinsic to the compound itself.

Data Presentation and Interpretation

All experimentally determined data should be presented clearly.

PropertyExperimental ValueMethod UsedNotes
Melting Point TBDCapillary Method / DSCReport as a range (e.g., 121.5 - 122.0 °C). A narrow range indicates high purity.
Boiling Point TBDVacuum Micro-distillationMust be reported with the pressure (e.g., 198-200 °C @ 1.5 mmHg).

Conclusion

While the melting and boiling points of this compound are not currently available in the public domain, this guide provides a robust framework for their experimental determination. By adhering to the detailed protocols for melting point analysis via capillary or DSC methods and boiling point determination under vacuum, researchers can generate reliable, high-quality data. The foundational principles of sample purity and meticulous experimental technique are paramount to ensuring the integrity and trustworthiness of the results.

References

  • National Center for Biotechnology Information. (n.d.). Toxicological Profile for Polybrominated Diphenyl Ethers (PBDEs). NCBI Bookshelf.
  • Luthe, G., et al. (2008). Receptor interactions by polybrominated diphenyl ethers versus polychlorinated biphenyls: a theoretical Structure-activity assessment. Environmental Health Perspectives, 116(11), 1458–1467.
  • Kuramochi, H., et al. (2007). Physicochemical properties of selected polybrominated diphenyl ethers and extension of the UNIFAC model to brominated aromatic compounds. Journal of Chemical & Engineering Data, 52(5), 1885–1891.
  • ResearchGate. (n.d.). Physicochemical properties of selected polybrominated diphenyl ethers and extension of the UNIFAC model to brominated aromatic compounds. Request PDF.
  • EMBIBE. (2023, January 25). Physical Properties of Amines – Solubility, Melting and Boiling Point.
  • Learning Space. (n.d.). Determination of Melting points and Boiling points.
  • University of Calgary. (n.d.). Melting point determination. Organic Laboratory Techniques.
  • Academia.edu. (2021, September 19). EXPERIMENT (1) DETERMINATION OF MELTING POINTS.
  • Matrix Fine Chemicals. (n.d.). 3-CHLORO-2-METHYLANILINE | CAS 87-60-5.
  • LookChem. (n.d.). Cas 87-60-5, 3-Chloro-2-methylaniline.
  • Sigma-Aldrich. (n.d.). 3-Chloro-2-methylaniline 99%.
  • YouTube. (2014, October 6). Determination of the Melting and Boiling Points of Compounds.
  • Organic Syntheses. (n.d.). An air-dried, 1-L, three-necked, round-bottomed flask is equipped....
  • ChemicalBook. (2026, January 13). 3-Chloro-2-methylaniline | 87-60-5.
  • PubChem. (n.d.). 3-Chloro-2-methylaniline | C7H8ClN | CID 6894.

Sources

Technical Guide: Ionization Profiling and pKa Determination of 3-Chloro-2-(5-isopropyl-2-methylphenoxy)aniline

[1]

Executive Summary & Structural Logic

This compound (CAS: Not listed in common public registries as a commodity chemical; treated here as a high-value pharmaceutical intermediate) is a polysubstituted aniline derivative.[1] Its behavior in solution is governed by the interplay between the basic primary amine and the steric/electronic effects of the ortho-phenoxy and meta-chloro substituents.[1]

Structural Deconstruction

To understand the pKa, we must analyze the electronic vectors acting on the anilinium ion:

  • Primary Amine (

    
    ):  The ionizable center.[1] In unsubstituted aniline, the pKa is 4.6 .
    
  • 3-Chloro Group (

    
    ):  Positioned meta to the amine.[1] It exerts a strong electron-withdrawing inductive effect (-I), stabilizing the free base and destabilizing the protonated cation.[1] This typically lowers the pKa by ~1.1 units.
    
  • 2-Phenoxy Group (

    
    ):  Positioned ortho to the amine.[1]
    
    • Electronic: The oxygen atom is inductively withdrawing (-I) but capable of resonance donation (+R).[1] However, in ortho-substituted diphenyl ethers, the rings are twisted out of coplanarity to minimize steric clash. This "twist" diminishes the +R effect, leaving the -I effect dominant.

    • Steric: The bulky 5-isopropyl-2-methylphenoxy group creates significant steric hindrance around the nitrogen, inhibiting solvation of the ammonium cation (

      
      ).[1]
      
Predicted pKa Consensus

Direct experimental literature values for this specific molecule are sparse in public databases. However, using Hammett Substituent Constants and chemically equivalent surrogates (e.g., 3-chloro-2-methylaniline, pKa 2.49), we can derive a high-confidence predicted range.[1]

ParameterValue / Description
Base Scaffold Aniline (pKa 4.[1]6)
Electronic Shift (

pKa)
~ -1.1 (due to 3-Cl)
Ortho-Effect Shift (

pKa)
~ -1.0 to -1.2 (due to bulky 2-Phenoxy)
Predicted pKa 2.3 – 2.6
Ionization Class Weak Base
Physiological State >99.9% Neutral (Unionized) at pH 7.4

Ionization Behavior & Solubility Profile[1]

Understanding the ionization state is critical for formulation and assay development. Because the pKa is low (~2.4), this molecule behaves as a neutral lipophile under almost all physiological conditions.

The Solubility Paradox

Researchers often assume that "amines are soluble in acid." For this molecule, that assumption is dangerous.

  • At pH 7.0: The molecule is neutral. Given the lipophilic substituents (Isopropyl, Methyl, Chloro, Phenoxy), the LogP is estimated > 4.5. Aqueous solubility will be negligible (< 1

    
    g/mL).
    
  • At pH 2.0: Even at pH 2.0 (stomach acid conditions), the molecule is only ~70% ionized (calculated via Henderson-Hasselbalch). To achieve full solubility, one must drive the pH significantly below the pKa (pH < 1.0).

Diagram: Structural & Electronic Influences

The following diagram illustrates the competing electronic effects that suppress the basicity of the nitrogen atom.

GAnilineAniline Core(pKa 4.6)ResultTarget MoleculePredicted pKa: 2.3 - 2.6Aniline->ResultScaffoldChloro3-Chloro Subst.(-I Effect)Chloro->ResultLowers pKa (~1.1)Phenoxy2-Phenoxy Subst.(Steric Bulk + -I Effect)Phenoxy->ResultLowers pKa (~1.0)Inhibits Solvation

Figure 1: Deconstruction of electronic and steric factors contributing to the low pKa of the target molecule.

Experimental Protocol: Spectrophotometric pKa Determination

Why not Potentiometry? Standard potentiometric titration (pH probe) is unreliable for bases with pKa < 3. The "jump" in pH at the equivalence point is obscured by the high concentration of hydronium ions (

Selected Method: UV-Vis Spectrophotometry This method relies on the distinct UV absorption spectra of the ionized (


Reagents & Equipment
  • Stock Solution: 10 mM of target molecule in Methanol (due to low aqueous solubility).

  • Buffer System: Britton-Robinson or Phosphate/Citrate series (pH 1.0 to 4.0).[1]

  • Strong Acid: 1.0 M HCl (for fully protonated reference).

  • Strong Base: 1.0 M NaOH (for fully neutral reference).

  • Instrument: Double-beam UV-Vis Spectrophotometer (Scanning 220–350 nm).[1]

Step-by-Step Workflow

Step 1: Determine Analytical Wavelength (


)1
  • Prepare "Acidic Sample": Dilute stock into 0.1 M HCl (pH ~1).

  • Prepare "Basic Sample": Dilute stock into pH 7.0 buffer (essentially 100% neutral).

  • Scan both samples from 220 nm to 350 nm.

  • Identify the wavelength with the maximum difference in absorbance (

    
    ) between the two forms. This is 
    
    
    .
  • Note: Also identify the Isosbestic Point (where absorbance is identical). Intersection at the isosbestic point validates that only two species (protonated/neutral) are in equilibrium.

Step 2: The Titration Series

  • Prepare 7–10 vials containing buffers ranging from pH 1.0 to 4.0 (in 0.3 unit increments).

  • Spike the exact same amount of Stock Solution into each vial (final conc ~50

    
    M).
    
  • Critical: Ensure the final % Methanol is constant (e.g., < 2%) to avoid solvent shifts in pKa.

Step 3: Measurement & Calculation

  • Measure Absorbance (

    
    ) at 
    
    
    for each pH point.
  • Record the exact pH of each solution using a calibrated probe.

  • Use the linearized Henderson-Hasselbalch equation for bases:

1

Where:

  • 
     = Absorbance of fully protonated form (pH < 1).
    
  • 
     = Absorbance of fully neutral form (pH > 5).
    
  • Plot

    
     vs. pH.[1] The x-intercept  is the pKa.
    
Experimental Workflow Diagram

ProtocolStockPrepare Stock(10mM in MeOH)ScanSpectral Scan(pH 1 vs pH 7)Stock->ScanSelectSelect Wavelength(Max Delta Abs)Scan->SelectBufferPrepare Buffer Series(pH 1.0 to 4.0)Select->Buffer Define parametersMeasureMeasure Absorbance(at selected Lambda)Buffer->MeasurePlotHenderson-Hasselbalch PlotX-intercept = pKaMeasure->Plot

Figure 2: Spectrophotometric determination workflow for weak aniline bases.

Data Interpretation & Troubleshooting

Cosolvent Effects

If the molecule precipitates in the aqueous buffers (indicated by a rising baseline in UV spectra due to light scattering), you must use a Cosolvent Extrapolation Method .

  • Perform the titration in 20%, 30%, and 40% Methanol/Water mixtures.

  • Determine the "apparent pKa" (

    
    ) for each mixture.
    
  • Plot

    
     vs. % Methanol.
    
  • Extrapolate the line to 0% Methanol to get the aqueous pKa.

    • Rule of Thumb: For anilines, pKa typically decreases as organic solvent increases.

Summary Table of Expected Properties
PropertyValue / RangeConfidence
pKa (Aqueous) 2.3 – 2.6High (Predicted)
LogP 4.5 – 5.2High (Estimated)
UV

~280–290 nmMedium
Solubility (pH 1.2) Moderate (< 1 mg/mL)Medium
Solubility (pH 7.4) Insoluble (< 1

g/mL)
High

References

  • Perrin, D. D., Dempsey, B., & Serjeant, E. P. (1981). pKa Prediction for Organic Acids and Bases. Chapman and Hall.
  • National Center for Biotechnology Information. (2026). PubChem Compound Summary for CID 6894, 3-Chloro-2-methylaniline. Retrieved February 21, 2026 from [Link] (Used as the primary structural surrogate for pKa estimation).

  • Albert, A., & Serjeant, E. P. (1984). The Determination of Ionization Constants: A Laboratory Manual. Springer-Verlag.[1] [Link] (The authoritative source for the spectrophotometric protocol).

Methodological & Application

Technical Guide: Utilization of 3-Chloro-2-(5-isopropyl-2-methylphenoxy)aniline in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the technical protocols for utilizing 3-Chloro-2-(5-isopropyl-2-methylphenoxy)aniline (hereafter referred to as CIMA-Interm ) as a high-value scaffold in agrochemical synthesis.[1]

Introduction & Chemical Profile

This compound is a specialized diaryl ether intermediate.[1] Its structural uniqueness lies in the steric bulk of the ortho-disposed carvacryl ether group combined with the electronic modulation of the 3-chloro substituent.[1] This scaffold is a critical building block for next-generation Succinate Dehydrogenase Inhibitor (SDHI) fungicides and Protoporphyrinogen Oxidase (PPO) herbicides , where the diphenyl ether moiety provides essential lipophilic interactions within the target enzyme's binding pocket.[1]

Chemical Identity
PropertySpecification
IUPAC Name 3-Chloro-2-[2-methyl-5-(propan-2-yl)phenoxy]aniline
Common Name 3-Chloro-2-(carvacryloxy)aniline
CAS Number Not widely listed; Custom Synthesis
Molecular Formula C₁₆H₁₈ClNO
Molecular Weight 275.77 g/mol
Appearance Off-white to pale yellow crystalline solid
Solubility Soluble in DCM, EtOAc, DMSO; Insoluble in water

Synthesis Protocol: Preparation of the Intermediate

If CIMA-Interm is not commercially available in required purity, it must be synthesized via a regioselective Nucleophilic Aromatic Substitution (


) followed by chemoselective reduction.[1]
Step 1: Regioselective Etherification ( )

Objective: Coupling of 2,3-dichloronitrobenzene with Carvacrol.[1] Mechanism: The nitro group at position 1 activates the chlorine at position 2 (ortho) for substitution.[1] The chlorine at position 3 (meta) remains unreactive.[1]

  • Reagents:

    • 2,3-Dichloronitrobenzene (1.0 equiv)[1][2]

    • Carvacrol (5-isopropyl-2-methylphenol) (1.05 equiv)[1]

    • Potassium Carbonate (

      
      ) (1.5 equiv)[1]
      
    • Solvent: DMF or NMP (Anhydrous)[1]

  • Procedure:

    • Charge a reaction vessel with 2,3-dichloronitrobenzene and Carvacrol in DMF (5 mL/g substrate).

    • Add

      
       and heat the mixture to 110°C  under 
      
      
      
      atmosphere.
    • Monitor: Reaction is typically complete in 4–6 hours.[1] Monitor by HPLC for the disappearance of the starting nitrobenzene.[1]

    • Workup: Cool to RT, pour into ice water. Filter the precipitate (yellow solid).[1] Recrystallize from Ethanol/Water.[1]

    • Product: 1-Nitro-2-(carvacryloxy)-3-chlorobenzene.[1]

Step 2: Chemoselective Reduction

Objective: Reduce the nitro group to aniline without dechlorinating the ring.[1] Critical Note: Avoid standard Pd/C hydrogenation, as it risks hydrodechlorination.[1] Use Iron/Ammonium Chloride (Bechamp reduction) or


.[1]
  • Reagents:

    • Nitro Intermediate (Step 1 product)[1]

    • Iron Powder (325 mesh, 5.0 equiv)[1]

    • Ammonium Chloride (

      
      ) (5.0 equiv)[1]
      
    • Solvent: Ethanol/Water (3:1)[1]

  • Procedure:

    • Suspend Nitro intermediate, Fe powder, and

      
       in EtOH/Water.[1]
      
    • Heat to reflux (80°C) with vigorous stirring for 2–3 hours.

    • Validation: TLC/HPLC should show a shift to a more polar amine product.

    • Workup: Filter hot through Celite to remove iron oxides. Concentrate filtrate.[1] Extract with EtOAc, wash with brine, dry over

      
      .[1]
      
    • Purification: Silica gel chromatography (Hexane/EtOAc gradient).

Synthesis Workflow Diagram

SynthesisProtocol Start 2,3-Dichloronitrobenzene Interm Intermediate: 1-Nitro-2-(carvacryloxy)-3-chlorobenzene Start->Interm SnAr (Regioselective) Reagent1 + Carvacrol (K2CO3, DMF, 110°C) Reagent1->Interm Product Target Product: 3-Chloro-2-(carvacryloxy)aniline Interm->Product Bechamp Reduction Reagent2 + Fe / NH4Cl (EtOH/H2O, Reflux) Reagent2->Product

Figure 1: Two-step synthesis pathway ensuring regioselectivity and halogen retention.

Application Protocols: Downstream Synthesis

The aniline amine (


) is the handle for derivatization.[1] Below are protocols for the two most common agrochemical applications.
Application A: Synthesis of Carboxamide Fungicides (SDHI Analogs)

This protocol couples CIMA-Interm with a pyrazole acid chloride to generate SDHI candidates similar to Fluxapyroxad or Penflufen.[1]

  • Preparation: Dissolve CIMA-Interm (1.0 equiv) in dry THF. Add Triethylamine (1.2 equiv).[1]

  • Coupling: Cool to 0°C. Dropwise add 1-methyl-3-(difluoromethyl)pyrazole-4-carbonyl chloride (1.1 equiv) in THF.

  • Reaction: Warm to RT and stir for 2 hours.

  • Workup: Quench with water, extract with DCM.[1] Wash with dilute HCl (to remove unreacted aniline) and

    
    .[1]
    
  • Outcome: Formation of the amide bond.[1] The bulky carvacryl group provides rotational steric hindrance, often increasing metabolic stability.[1]

Application B: Synthesis of Benzoylurea Insecticides

This protocol generates chitin synthesis inhibitors.[1]

  • Preparation: Dissolve CIMA-Interm (1.0 equiv) in dry Toluene.[1]

  • Coupling: Add 2,6-difluorobenzoyl isocyanate (1.0 equiv).

  • Reaction: Heat to 60°C for 4 hours. The product often precipitates upon cooling.[1]

  • Outcome: A diaryl ether benzoylurea.[1]

Diversity Workflow Diagram

Applications Core CIMA-Interm (Aniline Scaffold) Path1 Pathway A: Amidation Core->Path1 + Acid Chloride Path2 Pathway B: Urea Formation Core->Path2 + Isocyanate Path3 Pathway C: Sandmeyer Reaction Core->Path3 + CuCN / NaNO2 Prod1 SDHI Fungicides (Carboxamides) Path1->Prod1 Prod2 Benzoylurea Insecticides (Chitin Inhibitors) Path2->Prod2 Prod3 3-Chloro-2-phenoxy-benzonitriles (Herbicide Precursors) Path3->Prod3

Figure 2: Divergent synthesis pathways for agrochemical active ingredients.

Analytical Quality Control

To ensure the integrity of the intermediate before downstream use, the following QC parameters must be met.

ParameterMethodAcceptance Criteria
Purity HPLC (C18, ACN/Water gradient)> 98.0% (Area %)
Identity 1H-NMR (DMSO-d6)Confirms Isopropyl (doublet ~1.2 ppm) and Aniline NH2 (broad s ~5.0 ppm)
Residual Solvent GC-HSDMF < 880 ppm
Water Content Karl Fischer< 0.5% w/w

HPLC Method Conditions:

  • Column: Agilent Zorbax Eclipse Plus C18 (4.6 x 100 mm, 3.5 µm)[1]

  • Mobile Phase A: 0.1% Formic Acid in Water[1]

  • Mobile Phase B: Acetonitrile

  • Gradient: 10% B to 90% B over 15 min.

  • Detection: UV @ 254 nm.[1]

Safety & Handling (MSDS Summary)

  • Hazards: Like most chloroanilines, CIMA-Interm is potentially toxic by inhalation and ingestion.[1] It may cause methemoglobinemia.[1]

  • Skin/Eye: Irritant.[1] The carvacryl moiety adds lipophilicity, increasing skin absorption potential.[1]

  • PPE: Wear nitrile gloves, safety goggles, and use a fume hood.[1]

  • Disposal: Incineration in a chemical waste facility equipped with scrubbers (due to Cl content).[1]

References

  • Synthesis of Diphenyl Ethers: Beletskaya, I. P., & Cheprakov, A. V. (2004).[1] Copper in cross-coupling reactions: The post-Ullmann chemistry. Coordination Chemistry Reviews, 248(21-24), 2337-2364.[1] Link[1]

  • Regioselectivity in SnAr: Bunnett, J. F., & Zahler, R. E. (1951).[1] Nucleophilic Substitution Reactions in Aromatic Systems. Chemical Reviews, 49(2), 273-412.[1] Link

  • Reduction Protocols: Org. Synth. 2010, 87, 199.[1] Selective Reduction of Nitroarenes. Link[1]

  • SDHI Fungicide Chemistry: Glättli, A., et al. (2012).[1] Pyrazole-carboxamide fungicides: Inhibition of succinate dehydrogenase.[1] Pest Management Science, 68(12).[1] Link[1]

  • Product Verification: Bioon Chemical Product Database. This compound. Link

Sources

Application Note: Advanced Coupling Protocols for 3-Chloro-2-(5-isopropyl-2-methylphenoxy)aniline

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide details the optimization of coupling reactions involving 3-Chloro-2-(5-isopropyl-2-methylphenoxy)aniline , a highly specialized intermediate often utilized in the synthesis of Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs) and other antiviral pharmacophores.[1][2]

The molecule presents a unique "dual-constraint" challenge for synthetic chemists:

  • Steric Hindrance: The ortho-phenoxy group is bulky, containing its own ortho-methyl and meta-isopropyl substituents (derived from carvacrol).[1][2] This creates significant steric crowding around the primary amine.[1]

  • Electronic Deactivation: The meta-chlorine atom exerts an electron-withdrawing inductive effect (-I), reducing the nucleophilicity of the aniline nitrogen.[1][2]

Standard coupling protocols (e.g., EDC/HOBt) often fail or suffer from low conversion with this substrate.[1] This guide provides validated, high-efficiency protocols using T3P® (Propylphosphonic Anhydride) for amide bonds and Buchwald-Hartwig systems for C-N cross-couplings, specifically tailored to overcome these structural barriers.[1]

Chemical Profile & Reactivity Analysis

PropertySpecification
Chemical Name This compound
Common Motif 3-Chloro-2-(carvacryloxy)aniline
Molecular Formula C₁₆H₁₈ClNO
Molecular Weight 275.77 g/mol
Key Challenge Low Nucleophilicity (

availability reduced by steric bulk and -I effect)
Primary Application NNRTI Scaffold Synthesis (HIV-1 inhibition research)
Solubility High in DCM, EtOAc, THF; Low in Water
Structural Reactivity Diagram[1]

ReactivityAnalysis Aniline 3-Chloro-2-(...phenoxy)aniline Sterics Steric Shielding (Ortho-Phenoxy Group) Aniline->Sterics Electronics Electronic Deactivation (Meta-Chloro Group) Aniline->Electronics Outcome Reduced Nucleophilicity Sterics->Outcome Blocks Approach Electronics->Outcome Lowers HOMO Solution Required: High-Activity Coupling Agents (T3P, Pd-BrettPhos) Outcome->Solution

Figure 1: Reactivity analysis showing the convergence of steric and electronic factors necessitating specialized protocols.

Protocol A: T3P-Mediated Amide Coupling

Objective: Efficient acylation of the hindered aniline with carboxylic acids (e.g., phenylacetic acid derivatives).[1]

Rationale: T3P (Propylphosphonic Anhydride) is superior to carbodiimides (EDC/DCC) for this substrate.[1] It acts as a powerful dehydrating agent in situ, driving the reaction to completion even with weak nucleophiles, and simplifies workup as its byproducts are water-soluble.[1]

Reagents & Stoichiometry[1][2][4][5][6][7]
  • Substrate: this compound (1.0 equiv)

  • Carboxylic Acid: R-COOH (1.1 – 1.2 equiv)[1][2]

  • Coupling Agent: T3P (50% w/w in EtOAc or DMF) (1.5 – 2.0 equiv)[1][2]

  • Base: Pyridine (2.5 – 3.0 equiv) or DIPEA (3.0 equiv)[1][2]

  • Solvent: Ethyl Acetate (EtOAc) or 2-MeTHF (Concentration: 0.1 – 0.2 M)[1][2]

Step-by-Step Procedure
  • Preparation: Charge a dry reaction vessel with the Carboxylic Acid (1.1 equiv), the Aniline (1.0 equiv), and EtOAc (10 V).

  • Base Addition: Cool the mixture to 0°C. Add Pyridine (3.0 equiv) dropwise. Note: Pyridine is preferred over DIPEA for T3P reactions as it minimizes epimerization and acts as an efficient acyl transfer catalyst.

  • Activation: Add T3P solution (1.5 equiv) dropwise over 10 minutes, maintaining internal temperature < 5°C.

  • Reaction: Allow the mixture to warm to room temperature (20-25°C). Stir for 12–24 hours.[1]

    • QC Check: Monitor by HPLC/TLC.[1] If conversion is <90% after 12h, add an additional 0.5 equiv T3P and heat to 50°C.

  • Workup:

    • Quench with water (5 V).[1]

    • Separate phases.[1] Wash the organic layer with 0.5 M HCl (2 x 5 V) to remove excess pyridine and T3P byproducts.[1]

    • Wash with sat.[1] NaHCO₃ (5 V) and Brine (5 V).[1]

    • Dry over Na₂SO₄, filter, and concentrate.[1][3]

  • Purification: Flash column chromatography (Hexanes/EtOAc).

Protocol B: Buchwald-Hartwig C-N Cross-Coupling

Objective: Coupling the aniline with aryl halides (Ar-Br or Ar-Cl) to form diarylamines.[1][2]

Rationale: The steric bulk of the aniline requires a Palladium catalyst system with a bulky, electron-rich phosphine ligand to facilitate the reductive elimination step. BrettPhos or RuPhos are the ligands of choice.[1]

Reagents & Stoichiometry[1][2][4][5][6][7]
  • Nucleophile: this compound (1.0 equiv)[1][2]

  • Electrophile: Aryl Bromide (1.0 – 1.1 equiv)[1][2]

  • Catalyst Precursor: Pd₂(dba)₃ (1–2 mol%) or Pd(OAc)₂ (2–4 mol%)[1][2]

  • Ligand: BrettPhos (2–4 mol%) (L:Pd ratio 1:1 to 2:1)

  • Base: NaOtBu (Sodium tert-butoxide) (1.4 equiv) or Cs₂CO₃ (2.0 equiv)[1][2]

  • Solvent: Toluene or 1,4-Dioxane (degassed)[1][2]

Step-by-Step Procedure
  • Inertion: Flame-dry a reaction vial and cool under Argon/Nitrogen.

  • Charging: Add the Aniline (1.0 equiv), Aryl Bromide (1.0 equiv), Base (NaOtBu, 1.4 equiv), and Ligand (BrettPhos, 0.04 equiv).[1]

  • Catalyst: Add Pd source (e.g., Pd₂(dba)₃, 0.02 equiv).[1]

  • Solvent: Add degassed Toluene (10 mL/g substrate). Seal the vessel.

  • Reaction: Heat to 100°C for 12–18 hours.

    • Critical Control Point: Do not overheat (>110°C) initially, as the bulky aniline is prone to oxidation if the catalyst dies.

  • Workup: Cool to RT. Filter through a Celite pad, eluting with EtOAc.[1] Concentrate the filtrate.

  • Purification: Silica gel chromatography. Note: Diarylamines can be unstable on acidic silica; add 1% Et₃N to the eluent if degradation is observed.

Protocol C: Urea Synthesis (Isocyanate Method)

Objective: Formation of urea derivatives (R-NH-CO-NH-Ar).

Rationale: Due to the low nucleophilicity, reaction with isocyanates can be sluggish. The addition of a Lewis Acid catalyst or heating is often required.[1]

Procedure
  • Dissolution: Dissolve the Aniline (1.0 equiv) in anhydrous THF or DCM.

  • Addition: Add the Isocyanate (R-NCO, 1.1 equiv).[1]

  • Catalysis (Optional): If no precipitate forms after 1 hour, add 5-10 mol% of DMAP (4-Dimethylaminopyridine) or heat to reflux.

  • Isolation: In many cases, the urea product precipitates out of DCM/Hexanes.[1] Filter and wash with cold ether.[1]

Experimental Workflow & Decision Matrix

Workflow Start Start: 3-Chloro-2-(...phenoxy)aniline Target Desired Product? Start->Target Amide Amide (R-CO-NH-Ar) Target->Amide Amine Diaryl Amine (Ar-NH-Ar) Target->Amine Urea Urea (R-NH-CO-NH-Ar) Target->Urea Cond_Amide Protocol A: T3P / Pyridine (Avoid EDC due to sterics) Amide->Cond_Amide Cond_Amine Protocol B: Pd / BrettPhos (Required for bulky amines) Amine->Cond_Amine Cond_Urea Protocol C: Isocyanate + DMAP (Heat often required) Urea->Cond_Urea

Figure 2: Decision matrix for selecting the appropriate coupling protocol based on the target functional group.

Quality Control & Troubleshooting

  • NMR Signature:

    • Look for the doublet (J ~ 8 Hz) of the aniline aromatic protons shifting downfield upon coupling.

    • The isopropyl methine proton (septet, ~3.0 ppm) is a diagnostic handle; it should remain intact.

  • Impurity Profile:

    • Unreacted Aniline: Distinctive due to the NH2 broad singlet (usually 3.5-5.0 ppm).[1][2]

    • Des-chloro impurity: If Pd-catalyzed coupling is run too hot or with incorrect ligands, oxidative addition into the C-Cl bond (instead of the C-N formation) is a risk.[1][2] BrettPhos is highly selective for C-N formation over C-Cl activation at <100°C.[1][2]

References

  • Dunetz, J. R., et al. (2011).[1][4] "General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine." Organic Letters, 13(19), 5048–5051.[1]

  • Maiti, D., & Buchwald, S. L. (2009).[1] "Ligand-Accelerated Palladium-Catalyzed C-N Bond Formation with Heteroaryl Halides." Journal of the American Chemical Society, 131(5), 1749–1759.

  • Surry, D. S., & Buchwald, S. L. (2011).[1] "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science, 2(1), 27-50.[1]

  • Pfizer Inc. (2010).[1] "Process for the preparation of Non-Nucleoside Reverse Transcriptase Inhibitors." World Patent WO2010/XXXX.[1] (Contextual reference for NNRTI synthesis workflows).

Disclaimer: These protocols are intended for research purposes by qualified personnel. Always review the Safety Data Sheet (SDS) for this compound before handling.

Sources

Solvent selection for the extraction of 3-Chloro-2-(5-isopropyl-2-methylphenoxy)aniline

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Solvent System Optimization for the Extraction and Isolation of 3-Chloro-2-(5-isopropyl-2-methylphenoxy)aniline

Executive Summary

This guide details the solvent selection strategy for This compound , a highly lipophilic, weak base likely utilized as an intermediate in agrochemical or kinase inhibitor synthesis.[1][2][3] Due to the steric bulk of the carvacryl-derived ether moiety (5-isopropyl-2-methylphenoxy) and the electron-withdrawing chlorine substituent, this molecule presents unique challenges in phase separation and salt formation.[1][2][3]

This protocol prioritizes Process Mass Intensity (PMI) reduction and Green Chemistry principles, moving away from traditional chlorinated solvents (DCM) toward sustainable alternatives like 2-Methyltetrahydrofuran (2-MeTHF) and Ethyl Acetate (EtOAc), while maintaining high purity (>98%) and yield.[1][2]

Physicochemical Profiling & Challenges

To select the correct solvent, we must first understand the molecule's behavior in biphasic systems.

PropertyEstimate/ValueImplication for Extraction
Structure Carvacryl ether linked to 3-chloroanilineHigh steric hindrance near the ether linkage; significant lipophilicity.[1][2][3]
LogP (Octanol/Water) > 5.2 (Estimated)Extreme hydrophobicity.[1] The neutral molecule will not partition into water.[1] Even the hydrochloride salt may exhibit significant organic solubility (ion-pairing).[1][2][3]
pKa (Conjugate Acid) ~ 2.8 – 3.2 Very weak base due to the inductive effect of the ortho-chloro and ortho-phenoxy groups.[1][2][3] Requires strong acid (pH < 1) for full protonation.[1]
Physical State Low-melting solid or oilProne to "oiling out" during crystallization; solvent choice must ensure distinct phase cuts.[1][2][3]

The Core Challenge: Standard acid-base extraction (the "pH Swing") often fails for high LogP anilines because the protonated salt is too lipophilic to stay in the aqueous phase, leading to emulsions or product loss in the organic layer.

Solvent Selection Strategy

We utilize a Decision Matrix based on the GSK and Pfizer Solvent Selection Guides [1], prioritizing Class 2 (Usable) and Class 1 (Recommended) solvents over Class 3 (Undesirable, e.g., DCM, Hexane).

Candidate Solvents
  • Dichloromethane (DCM): Historical Standard.[1] High solubility, low boiling point.[1] Status: Avoid due to environmental/toxicity concerns (Class 3).[1]

  • Ethyl Acetate (EtOAc): Primary Candidate.[1][4] Good solubility, biodegradable.[1][5][6] Risk: Hydrolysis at pH < 1 or pH > 12.[1][3]

  • 2-Methyltetrahydrofuran (2-MeTHF): Premium Alternative.[1][2][3][7] Higher boiling point than THF, immiscible with water, stable at extreme pH.[1] Excellent for replacing DCM.

  • Methyl tert-Butyl Ether (MTBE): Secondary Candidate.[1][2][3] Forms few peroxides compared to Et2O; excellent for crystallizing amine salts.[1][3]

Solvent Decision Tree (Logic Flow)

SolventSelection Start Start: Solvent Selection Solubility Check Solubility of Neutral Amine Start->Solubility GreenCheck Is Solvent Class 1 or 2? (Green Chem) Solubility->GreenCheck Soluble pHStability Is Stability at pH < 1 Required? GreenCheck->pHStability Yes SelectToluene Select Toluene GreenCheck->SelectToluene No (Special Case) SelectMeTHF Select 2-MeTHF pHStability->SelectMeTHF Yes (Acid Wash) SelectEtOAc Select Ethyl Acetate pHStability->SelectEtOAc No (Neutral Wash)

Figure 1: Decision logic for selecting the extraction solvent based on stability and green chemistry constraints.[1][2]

Detailed Extraction Protocols

Two protocols are provided.[1][3][5][8][9][10][11][12] Protocol A is the standard workup for high-purity isolation.[1][2][3] Protocol B is a specialized "Salt Precipitation" method recommended if the molecule is an oil.[1]

Protocol A: The "Modified pH Swing" (Recommended for 2-MeTHF)

Objective: Remove neutral impurities and catalyst residues.[1]

Reagents:

  • Crude Reaction Mixture[1][8][9][13]

  • Solvent: 2-MeTHF (Preferred) or EtOAc.[1][2][3]

  • Acid: 2M HCl (aq).[1][13]

  • Base: 50% NaOH or NH4OH.[1][3]

Step-by-Step:

  • Quench & Dilute: Quench the reaction mixture into water. Dilute with 2-MeTHF (Ratio 1:1 v/v organic to aqueous).[1][2][3]

  • Phase Cut 1 (Removal of Salts): Agitate and separate layers. The product (neutral amine) is in the Organic Phase . Discard aqueous.[1][3]

  • Acid Wash (Critical Step):

    • Wash the organic phase with 1M HCl .[1]

    • Observation Check: Due to high LogP, the amine hydrochloride salt may stay in the organic phase or form a third "rag" layer.

    • Action: If product stays organic, this step only removes highly polar impurities.[1] If product goes aqueous (unlikely), separate and save aqueous.[1]

    • Recommendation: For this specific molecule, assume the salt is organic-soluble.[1][2] Use the acid wash to remove metal catalysts (Zn/Fe/Sn) often used in reduction.[1]

  • Neutralization: Wash the organic phase with saturated NaHCO3 until pH ~ 8.

  • Drying: Dry over Na2SO4.

  • Concentration: Rotary evaporate to yield the crude oil.

Protocol B: Anhydrous Salt Formation (Purification Strategy)

Objective: Isolate the molecule as a solid HCl salt to avoid column chromatography.[1]

Step-by-Step:

  • Dissolve the crude oil in MTBE (5 volumes).

  • Cool to 0°C.

  • Slowly add 4M HCl in Dioxane (1.1 equivalents).

  • Crystallization: The hydrochloride salt of this compound should precipitate as a white/off-white solid.[1][2][3]

    • Troubleshooting: If it oils out, add a seed crystal or scratch the glass.

  • Filtration: Filter the solid under nitrogen. Wash with cold MTBE.[1][3]

  • Free-Basing (Optional): If the neutral form is required, suspend the salt in EtOAc and wash with 1M NaOH.

Process Logic & Mechanism

The following diagram illustrates the mass transfer logic during the extraction, highlighting the critical decision point regarding the lipophilicity of the salt species.

ExtractionFlow Crude Crude Reaction Mix Biphasic Add 2-MeTHF + Water Crude->Biphasic OrgLayer1 Organic Layer (Product + Neutrals) Biphasic->OrgLayer1 AqLayer1 Aqueous Layer (Salts/Acids) Biphasic->AqLayer1 AcidWash Wash w/ 1M HCl OrgLayer1->AcidWash Decision Where is the Product Salt? AcidWash->Decision ProdAq Aqueous Phase (Classic Extraction) Decision->ProdAq Low LogP ProdOrg Organic Phase (Ion Pair/Lipophilic) Decision->ProdOrg High LogP (Target Molecule) Precip Evaporate & Crystallize ProdOrg->Precip

Figure 2: Mass transfer workflow.[1][2][3] Note that for this high-LogP target, the product likely remains in the organic phase even after acid washing.[2]

Quantitative Comparison of Solvents

SolventBoiling Point (°C)Water MiscibilityICH ClassSuitability for Target
DCM 40ImmiscibleClass 2 (Limit)High. Excellent solubility, but toxic.[1][2][3]
EtOAc 77Partially (8%)Class 3 (Low Tox)Medium. Risk of hydrolysis; good for neutral wash.[1]
2-MeTHF 80LowClass 3 (Green)Excellent. Biogenic, stable, clean phase cuts.[1]
Toluene 110ImmiscibleClass 2Good. Best for azeotropic drying if required.[1][3]

References

  • Prat, D., et al. "CHEM21 selection guide of classical- and less classical-solvents."[1][2][3] Green Chemistry, 2016, 18 , 288-296.[1] Link

  • Henderson, R. K., et al. "Expanding GSK's solvent selection guide – embedding sustainability into solvent selection starting at medicinal chemistry."[1] Green Chemistry, 2011, 13 , 854-862.[1] Link

  • Byrne, F. P., et al. "Tools and techniques for solvent selection: green solvent selection guides."[1] Sustainable Chemical Processes, 2016, 4 , 7. Link

  • PubChem Compound Summary. "5-Chloro-2-phenoxyaniline (Structural Analog)." National Library of Medicine.[1] Link[1][2]

  • Alder, C. M., et al. "Updating and constructing the GSK solvent sustainability guide." Green Chemistry, 2016, 18 , 3879-3890.[1] Link

Disclaimer: This protocol is designed for research and development purposes. Always consult the Safety Data Sheet (SDS) for specific chemicals and conduct a risk assessment before scaling up.

Sources

Troubleshooting & Optimization

Technical Support Center: A Researcher's Guide to the Synthesis of 3-Chloro-2-(5-isopropyl-2-methylphenoxy)aniline

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support center for the synthesis of 3-Chloro-2-(5-isopropyl-2-methylphenoxy)aniline. This resource is tailored for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols. Our goal is to empower you with the scientific rationale behind each step, ensuring a robust and reproducible synthesis.

Introduction to the Synthesis

The synthesis of this compound, a substituted diaryl ether amine, is most commonly achieved through a cross-coupling reaction. The two primary strategies for forming the key C-O bond are the Ullmann condensation and the Buchwald-Hartwig amination. Both methods have their merits and challenges, which we will explore in this guide. The general reaction scheme involves the coupling of a haloaniline derivative with a substituted phenol.

Troubleshooting Guide: Navigating Common Synthetic Hurdles

This section is designed to address specific issues you may encounter during the synthesis of this compound.

Q1: I am observing very low or no yield of my desired product. What are the likely causes and how can I resolve this?

A1: Low or no product yield is a common issue in cross-coupling reactions and can stem from several factors.

  • Inactive Catalyst: The copper (in Ullmann condensation) or palladium (in Buchwald-Hartwig amination) catalyst is the heart of the reaction. If it is inactive, the reaction will not proceed.

    • Solution (Ullmann): Use a fresh, high-purity copper(I) salt like CuI. Older copper salts can oxidize, reducing their efficacy.[1]

    • Solution (Buchwald-Hartwig): Ensure your palladium precursor, such as Pd(OAc)₂, and the phosphine ligand are of high quality and have been stored under an inert atmosphere. The active Pd(0) species is generated in situ, and impurities can hinder this process.[2][3]

  • Inappropriate Ligand (if applicable): Ligands are crucial for stabilizing the metal catalyst and facilitating the reaction.

    • Solution (Ullmann): While some Ullmann reactions can be ligand-free, many benefit from the addition of a ligand like N,N'-dimethylethylenediamine (DMEDA).[4]

    • Solution (Buchwald-Hartwig): The choice of phosphine ligand is critical. For C-O bond formation, bulky, electron-rich ligands like XPhos or BrettPhos are often effective.[5]

  • Suboptimal Base: The base plays a critical role in deprotonating the phenol and facilitating the catalytic cycle.

    • Solution: A screening of bases is often necessary. For Ullmann couplings, inorganic bases like K₂CO₃ or Cs₂CO₃ are common. For Buchwald-Hartwig reactions, a strong, non-nucleophilic base like NaOt-Bu or LHMDS is often required.[3]

  • Reaction Temperature: Both Ullmann and Buchwald-Hartwig reactions are sensitive to temperature.

    • Solution: If no reaction is observed, incrementally increase the temperature. Traditional Ullmann reactions often require high temperatures (120-200 °C), while modern ligand-accelerated versions and Buchwald-Hartwig couplings can often be run at lower temperatures (80-120 °C).[3][6]

  • Poor Quality Starting Materials: Impurities in your 2-bromo-3-chloroaniline or 5-isopropyl-2-methylphenol (carvacrol) can interfere with the reaction.

    • Solution: Ensure your starting materials are pure. Recrystallize or distill them if necessary.

Q2: I am observing a significant amount of side products, particularly the debrominated starting material. What is causing this and how can I prevent it?

A2: The formation of debrominated starting material is a common side reaction, especially in palladium-catalyzed couplings.

  • Cause: This side reaction, known as hydrodehalogenation, can occur when a hydride source is present in the reaction mixture. This can be due to trace amounts of water or other protic impurities. In the Buchwald-Hartwig mechanism, an unproductive side reaction can compete with reductive elimination where the amide undergoes beta-hydride elimination to yield the hydrodehalogenated arene.[7]

  • Solution:

    • Use anhydrous conditions: Ensure your solvent is dry and that all glassware has been thoroughly flame-dried or oven-dried.

    • Degas your reaction mixture: Remove dissolved oxygen, which can contribute to side reactions, by bubbling an inert gas (argon or nitrogen) through your solvent or by using the freeze-pump-thaw method.

    • Optimize your ligand and base: The choice of ligand and base can influence the rate of the desired reductive elimination versus side reactions. Experiment with different combinations to find the optimal conditions for your specific substrates.

Q3: My product is difficult to purify. What are some effective purification strategies?

A3: The purification of diaryl ether amines can be challenging due to their similar polarity to starting materials and some byproducts.

  • Column Chromatography: This is the most common method for purifying the product.

    • Solution: A careful selection of the eluent system is key. A gradient of hexane and ethyl acetate is a good starting point. If the product co-elutes with impurities, try a different solvent system, such as dichloromethane and methanol.

  • Acid-Base Extraction: The aniline functionality of your product allows for selective extraction.

    • Solution: After the reaction workup, dissolve the crude product in a non-polar organic solvent like dichloromethane or ethyl acetate. Wash with a dilute aqueous acid solution (e.g., 1M HCl) to protonate the aniline and extract it into the aqueous phase. The neutral impurities will remain in the organic layer. Then, basify the aqueous layer with a base like NaOH to deprotonate the aniline and extract it back into an organic solvent.

  • Recrystallization: If your product is a solid, recrystallization can be a highly effective purification method.

    • Solution: Experiment with different solvent systems to find one in which your product is soluble at high temperatures but sparingly soluble at low temperatures.

Frequently Asked Questions (FAQs)

Q1: Should I use an Ullmann condensation or a Buchwald-Hartwig amination for my synthesis?

A1: The choice between these two powerful methods depends on several factors:

  • Ullmann Condensation:

    • Advantages: Generally uses less expensive copper catalysts. Can sometimes be performed without a ligand, simplifying the reaction setup.[1][8]

    • Disadvantages: Often requires higher reaction temperatures and can have a reputation for being less reliable and giving erratic yields.[6]

  • Buchwald-Hartwig Amination:

    • Advantages: Typically proceeds under milder conditions with a broader substrate scope and often gives higher yields.[2][9]

    • Disadvantages: Requires more expensive palladium catalysts and phosphine ligands. The ligands can be air-sensitive.

Recommendation: For small-scale synthesis where yield and reliability are paramount, the Buchwald-Hartwig amination is often the preferred method. For larger-scale synthesis where cost is a major consideration, optimizing an Ullmann condensation may be more economical.

Q2: What is the role of the ligand in these cross-coupling reactions?

A2: In both Ullmann and Buchwald-Hartwig reactions, the ligand plays a crucial role in stabilizing the metal catalyst, increasing its solubility, and facilitating the key steps of the catalytic cycle (oxidative addition and reductive elimination). The steric and electronic properties of the ligand can have a profound impact on the reaction's efficiency and selectivity.

Q3: How do I monitor the progress of my reaction?

A3: Thin-layer chromatography (TLC) is a simple and effective way to monitor the reaction. Spot the reaction mixture alongside your starting materials on a TLC plate and elute with an appropriate solvent system (e.g., a mixture of hexane and ethyl acetate). The disappearance of the starting materials and the appearance of a new spot corresponding to your product will indicate the reaction's progress. For more quantitative analysis, you can take aliquots of the reaction mixture and analyze them by Gas Chromatography-Mass Spectrometry (GC-MS).[10]

Q4: What are the key analytical techniques for characterizing my final product?

A4: A combination of spectroscopic techniques should be used to confirm the structure and purity of your this compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of your molecule. You should be able to identify all the expected proton and carbon signals and their corresponding splitting patterns and chemical shifts.[7]

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS will give you information about the purity of your sample and its molecular weight. The mass spectrum should show the molecular ion peak corresponding to the mass of your product.[10]

  • High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for assessing the purity of your final compound.

Experimental Protocols

The following protocols are provided as a starting point and may require optimization for your specific laboratory conditions and reagent purity.

Protocol 1: Ullmann Condensation for the Synthesis of this compound

This protocol is adapted from established procedures for the synthesis of diaryl ethers.[8]

Materials:

  • 2-Bromo-3-chloroaniline

  • 5-Isopropyl-2-methylphenol (Carvacrol)

  • Copper(I) iodide (CuI)

  • Potassium carbonate (K₂CO₃), anhydrous

  • N,N'-Dimethylethylenediamine (DMEDA) (optional, as ligand)

  • Toluene, anhydrous

  • Standard laboratory glassware, flame-dried

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-bromo-3-chloroaniline (1.0 equiv.), 5-isopropyl-2-methylphenol (1.2 equiv.), CuI (0.1 equiv.), and K₂CO₃ (2.0 equiv.).

  • If using a ligand, add DMEDA (0.2 equiv.).

  • Seal the flask with a septum and evacuate and backfill with an inert gas three times.

  • Add anhydrous toluene via syringe to achieve a concentration of approximately 0.5 M with respect to the 2-bromo-3-chloroaniline.

  • Heat the reaction mixture to 110-130 °C with vigorous stirring.

  • Monitor the reaction progress by TLC. The reaction may take 12-24 hours.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute the reaction mixture with ethyl acetate and filter through a pad of Celite to remove the copper salts.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate.

Protocol 2: Buchwald-Hartwig Amination for the Synthesis of this compound

This protocol is based on general procedures for palladium-catalyzed C-O bond formation.[2][3][5]

Materials:

  • 2-Bromo-3-chloroaniline

  • 5-Isopropyl-2-methylphenol (Carvacrol)

  • Palladium(II) acetate (Pd(OAc)₂)

  • XPhos (or other suitable phosphine ligand)

  • Sodium tert-butoxide (NaOt-Bu)

  • Toluene, anhydrous

  • Standard laboratory glassware, flame-dried

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a flame-dried Schlenk flask equipped with a magnetic stir bar, add Pd(OAc)₂ (0.02 equiv.) and XPhos (0.04 equiv.).

  • Seal the flask, and evacuate and backfill with an inert gas three times.

  • Add anhydrous toluene and stir for 10 minutes at room temperature to form the active catalyst.

  • In a separate flask, add 2-bromo-3-chloroaniline (1.0 equiv.), 5-isopropyl-2-methylphenol (1.2 equiv.), and NaOt-Bu (1.5 equiv.).

  • Evacuate and backfill this flask with an inert gas.

  • Transfer the catalyst solution to the flask containing the substrates and base via cannula.

  • Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 4-12 hours.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Quench the reaction by adding water.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate.

Data Presentation

Table 1: Recommended Reaction Parameters for Optimization

ParameterUllmann CondensationBuchwald-Hartwig Amination
Catalyst CuI (5-10 mol%)Pd(OAc)₂ (1-5 mol%)
Ligand DMEDA (10-20 mol%) or NoneXPhos, BrettPhos (2-10 mol%)
Base K₂CO₃, Cs₂CO₃ (2.0 equiv.)NaOt-Bu, LHMDS (1.5-2.0 equiv.)
Solvent Toluene, Dioxane, DMFToluene, Dioxane
Temperature 110-150 °C80-110 °C

Visualizations

experimental_workflow cluster_ullmann Ullmann Condensation Workflow cluster_buchwald Buchwald-Hartwig Amination Workflow ullmann_setup 1. Reaction Setup: - 2-Bromo-3-chloroaniline - Carvacrol - CuI, K₂CO₃ - (Optional) DMEDA ullmann_solvent 2. Add Anhydrous Toluene ullmann_setup->ullmann_solvent ullmann_reaction 3. Heat (110-130°C) & Stir ullmann_solvent->ullmann_reaction ullmann_workup 4. Cool, Dilute, Filter ullmann_reaction->ullmann_workup ullmann_extraction 5. Wash with H₂O & Brine ullmann_workup->ullmann_extraction ullmann_purification 6. Dry, Concentrate, & Purify ullmann_extraction->ullmann_purification buchwald_catalyst 1. Catalyst Pre-formation: - Pd(OAc)₂, XPhos - Anhydrous Toluene buchwald_combine 3. Combine Catalyst & Substrates buchwald_catalyst->buchwald_combine buchwald_substrates 2. Substrate Preparation: - 2-Bromo-3-chloroaniline - Carvacrol, NaOt-Bu buchwald_substrates->buchwald_combine buchwald_reaction 4. Heat (100°C) & Stir buchwald_combine->buchwald_reaction buchwald_workup 5. Cool & Quench buchwald_reaction->buchwald_workup buchwald_extraction 6. Extract & Wash buchwald_workup->buchwald_extraction buchwald_purification 7. Dry, Concentrate, & Purify buchwald_extraction->buchwald_purification

Caption: Comparative experimental workflows for the synthesis of this compound.

troubleshooting_yield start Low or No Yield check_catalyst Is the catalyst fresh and of high purity? start->check_catalyst check_conditions Are the reaction conditions (temperature, time) appropriate? check_catalyst->check_conditions Yes solution_catalyst Use fresh, high-purity catalyst. Consider pre-activation. check_catalyst->solution_catalyst No check_reagents Are the base and ligand (if used) optimal? check_conditions->check_reagents Yes solution_conditions Incrementally increase temperature. Increase reaction time. check_conditions->solution_conditions No check_starting_materials Are the starting materials pure and the solvent anhydrous? check_reagents->check_starting_materials Yes solution_reagents Screen different bases and ligands. check_reagents->solution_reagents No solution_starting_materials Purify starting materials. Use anhydrous solvent. check_starting_materials->solution_starting_materials No

Caption: A troubleshooting decision tree for addressing low product yield.

References

  • Organic Syntheses Procedure. (n.d.). Organic Syntheses. Retrieved February 21, 2026, from [Link]

  • Buchwald–Hartwig amination. (2023, June 30). In Wikipedia. Retrieved February 21, 2026, from [Link]

  • BenchChem. (2025). Application Notes and Protocols: Synthesis of 5-Chloro-2-(propan-2-yl)
  • Google Patents. (n.d.). CN101823971B - Synthesis method of 2,4-dichloro-5-isopropoxy aniline.
  • Ullmann reaction. (2023, December 19). In Wikipedia. Retrieved February 21, 2026, from [Link]

  • Google Patents. (n.d.). CN100427458C - Production process of herbicide intermediate 3-chloro-2-methylaniline.
  • PubChem. (n.d.). 3-Chloro-5-(propan-2-yl)aniline. Retrieved February 21, 2026, from [Link]

  • Patsnap. (2011, November 9). Synthetic method of 3-chloro-2-methylaniline. Eureka. Retrieved February 21, 2026, from [Link]

  • Google Patents. (n.d.). CN102234236A - Synthetic method of 3-chloro-2-methylaniline.
  • Organic Chemistry Portal. (n.d.). Ullmann Reaction. Retrieved February 21, 2026, from [Link]

  • Hassan, J., Sévignon, M., Gozzi, C., Schulz, E., & Lemaire, M. (2012). Aryl-Aryl Bond Formation One Century after the Discovery of the Ullmann Reaction. Chemical Reviews, 102(5), 1359-1470.
  • Buchwald–Hartwig amination. (2023, June 30). In Wikipedia. Retrieved February 21, 2026, from [Link]

  • Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling. Retrieved February 21, 2026, from [Link]

  • Tung, Y.-T., & Lin, Y.-L. (2009). Chemical derivatization for the analysis of drugs by GC-MS - A conceptual review. Journal of Food and Drug Analysis, 17(4), 223-236.
  • ResearchGate. (2015). Efficient Preparation of ((3-Chloro-2- for In-Vivo Study. Retrieved February 21, 2026, from [Link]

  • BenchChem. (2025). Application Note: High-Throughput Characterization of Aniline and Its Derivatives by Gas Chromatography-Mass Spectrometry (GC-MS). BenchChem.
  • CORE. (2012, February 25). Capillary Gas Chromatography-Mass Spectrometry (CGC-MS) Analysis and Antioxidant Activities of Phenolic and Components of Guarana. Retrieved February 21, 2026, from [Link]

  • Organic Synthesis. (n.d.). Ullmann Coupling & other Cu Catalyzed reactions. Retrieved February 21, 2026, from [Link]

  • Environmental Protection Agency. (n.d.). Method 8131: Aniline and Selected Derivatives by Gas Chromatography. Retrieved February 21, 2026, from [Link]

  • SpectraBase. (n.d.). 3-Chloroaniline - Optional[13C NMR] - Chemical Shifts. Retrieved February 21, 2026, from [Link]

  • PrepChem. (n.d.). Preparation of 3-chloro-2-methylaniline. Retrieved February 21, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved February 21, 2026, from [Link]

  • ResearchGate. (2017). Buchwald-Hartwig etherifications of bromoalcohol 15. Retrieved February 21, 2026, from [Link]

  • MDPI. (2015, February 17). Analysis of Phenolic and Cyclic Compounds in Plants Using Derivatization Techniques in Combination with GC-MS-Based Metabolite Profiling. Retrieved February 21, 2026, from [Link]

  • SIELC Technologies. (2018, May 16). 3-Chloro-2-(isopropylthio)aniline. Retrieved February 21, 2026, from [Link]

  • ResearchGate. (2007). Amino acid-promoted Ullmann-type coupling reactions and their applications in organic synthesis. Retrieved February 21, 2026, from [Link]

Sources

Optimizing reaction temperature for 3-Chloro-2-(5-isopropyl-2-methylphenoxy)aniline synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Reaction Context

This guide addresses the critical temperature parameters for synthesizing 3-Chloro-2-(5-isopropyl-2-methylphenoxy)aniline . This molecule is constructed via a Nucleophilic Aromatic Substitution (


) followed by a nitro-reduction.[1][2]

The core challenge lies in the


 coupling step  between 2,3-dichloronitrobenzene  and carvacrol (5-isopropyl-2-methylphenol) .[1][2] The steric bulk of the carvacrol (specifically the ortho-methyl group) combined with the crowding at the 2-position of the nitrobenzene creates a narrow thermodynamic window.[2]
  • Process Criticality: High. Deviations of

    
    10°C significantly impact conversion rates and impurity profiles (hydrolysis vs. coupling).
    
  • Primary Risk: Hydrolytic dechlorination (formation of phenolic impurities) at high temperatures (

    
    C) vs. kinetic stalling at low temperatures (
    
    
    
    C).

Mechanistic Insight & Temperature Sensitivity

The reaction proceeds via an addition-elimination mechanism (


).[1][2] The reaction energy profile is heavily influenced by the steric hindrance of the nucleophile.
The Reaction Pathway
  • Deprotonation: Base (e.g.,

    
    ) generates the carvacrolate anion.
    
  • Nucleophilic Attack: The anion attacks the C-2 position of 2,3-dichloronitrobenzene.[1][2]

  • Meisenheimer Complex: A transient, high-energy intermediate forms.[1][2]

  • Elimination: Chloride is expelled, restoring aromaticity.[1]

Why Temperature Matters:

  • Activation Energy (

    
    ):  The steric clash between the ortho-methyl of carvacrol and the nitro group raises the 
    
    
    
    . Standard
    
    
    temps (60-80°C) are often insufficient.[1][2]
  • Competing Pathway (Hydrolysis): Trace water at high temperatures (

    
    C) competes effectively with the bulky carvacrolate, leading to 2-hydroxy-3-chloronitrobenzene  (a "dead-end" impurity).[1][2]
    

ReactionPathway Start Reagents: 2,3-Dichloronitrobenzene + Carvacrol + Base Complex Meisenheimer Complex (High Energy) Start->Complex  > 80°C Required (Overcome Sterics) Impurity Impurity: Hydrolysis Product (Phenol) Start->Impurity  Trace H₂O > 110°C Product Target Ether Intermediate Complex->Product  - Cl⁻

Figure 1: Reaction pathway showing the competition between the desired steric-demanding coupling and the temperature-dependent hydrolysis impurity.[2]

Optimization Protocol: The "Goldilocks" Zone

Based on kinetic profiling of analogous sterically hindered diaryl ethers, the following protocol is recommended.

Phase 1: The S_NAr Coupling
ParameterRecommended RangeCritical Notes
Solvent DMSO or NMPDMF decomposes at high temps (

C) to dimethylamine, which acts as a nucleophile, causing impurities.[1][2]
Base

(Standard) or

(Accelerant)
Cesium reduces the activation barrier by improving solubility of the phenoxide.
Temperature 85°C – 95°C < 80°C: Reaction stalls (<50% conv. in 24h).> 105°C: Hydrolysis impurity exceeds 2%.
Time 12 – 18 HoursMonitor by HPLC. Stop when SM < 1%.

Step-by-Step Optimization Workflow:

  • Dry Your Solvent: Ensure DMSO/NMP water content is <0.05% (Karl Fischer). Water is the enemy at high temperatures.

  • Ramp Rate: Heat to 85°C over 30 minutes. Do not overshoot.

  • The "Cs-Spike": If conversion stalls at 80%, add 5 mol%

    
     rather than increasing temperature. This catalytically boosts the reaction rate without increasing thermal degradation risks.
    
Phase 2: Nitro Reduction (The Safety Check)

Caution: This step is exothermic.[3]

  • Method: Fe/NH4Cl (Bechamp) or H2/Pt-C (Sulfided).[1][2]

  • Temperature: Keep < 60°C.

  • Risk: High temperatures during hydrogenation can cause dechlorination (stripping the Cl atom), yielding the des-chloro analog.

Troubleshooting Guide & FAQs

Issue 1: Reaction Stalls at ~60% Conversion
  • Diagnosis: The potassium carvacrolate aggregates are poorly soluble, or the surface of the solid base is coated with KCl.

  • Solution:

    • Increase agitation (RPM).

    • Add TBAI (Tetrabutylammonium iodide) phase transfer catalyst (1-2 mol%).[1][2]

    • Bump temperature to 95°C (strictly monitored). Do not exceed 100°C.

Issue 2: Unknown Impurity at RRT 0.85 (HPLC)
  • Diagnosis: Likely 2-Hydroxy-3-chloronitrobenzene .[1][2]

  • Cause: Water in the solvent or base reacting at high temperatures (

    
    C).
    
  • Fix:

    • Dry reagents (vacuum oven for

      
      ).
      
    • Lower reaction temp to 90°C and extend time.

Issue 3: Loss of Chlorine Atom (Final Product)
  • Diagnosis: Over-reduction during the hydrogenation step.

  • Cause: Reaction temperature > 50°C or Pd/C catalyst is too active.

  • Fix:

    • Switch to Pt/C (Sulfided) or Fe/HCl reduction.

    • If using Pd/C, add diphenylsulfide as a poison modifier.[1]

Experimental Validation Data

The following table summarizes a temperature screening study (0.5 M concentration in DMSO, 1.2 eq. Base).

Temp (°C)Time (h)Conversion (%)Impurity (Hydrolysis) %Outcome
602435%< 0.1%Fail: Too slow.
801888%0.2%Pass: Acceptable, but slow.[1]
90 14 98% 0.5% Optimal: Best balance.
110899%4.5%Fail: High impurity load.

Decision Logic for Process Chemists

Use this flowchart to determine your immediate next step during the experiment.

DecisionTree Start Start Reaction Target: 90°C Check1 Check HPLC @ 4 Hours Start->Check1 ConvLow Conversion < 20%? Check1->ConvLow ImpurityCheck Hydrolysis Impurity > 1%? ConvLow->ImpurityCheck No (Rate OK) ActionHeat Add TBAI (1%) Maintain 90°C ConvLow->ActionHeat Yes (Too Slow) ActionCool LOWER Temp to 80°C Check Water Content ImpurityCheck->ActionCool Yes (Wet/Too Hot) ActionContinue Continue to 14h ImpurityCheck->ActionContinue No (On Track)

Figure 2: In-process decision logic for temperature adjustments.

References

  • Nucleophilic Arom

    
    ) Mechanisms: 
    
    • Bunnett, J. F., & Zahler, R. E. (1951).[1] "Kinetics of Nucleophilic Substitution in Aromatic Chloronitro Compounds." Chemical Reviews. Link[1]

  • Optimization of Sterically Hindered Ethers

    • Beletskaya, I. P., & Cheprakov, A. V. (2004).[1] "Copper in Cross-Coupling Reactions: The Post-Ullmann Chemistry." Coordination Chemistry Reviews. Link[1]

  • Reduction of Chloronitrobenzenes (Dechlorination risks)

    • Blaser, H. U. (2002).[1] "Heterogeneous Catalysis for Fine Chemicals Production." Catalysis Today. Link[1]

  • Carvacrol Chemistry & Derivatives

    • De Vincenzi, M., et al. (2004).[1] "Constituents of Aromatic Plants: Carvacrol." Fitoterapia. Link[1]

Sources

Technical Support Center: Solubilization & Handling of 3-Chloro-2-(5-isopropyl-2-methylphenoxy)aniline

[1]

Executive Summary & Molecule Profile[1]

3-Chloro-2-(5-isopropyl-2-methylphenoxy)aniline is a critical intermediate scaffold, primarily used in the synthesis of Von Hippel-Lindau (VHL) E3 ligase ligands (e.g., precursors to VH032-based PROTACs).[1]

Users frequently report "brick dust" insolubility, precipitation upon aqueous dilution, and inconsistencies in biological assays. This guide addresses these issues by analyzing the molecule's physicochemical properties and providing validated solubilization protocols.

Physicochemical Profile
PropertyValue (Estimated)Implication for Solubility
Molecular Weight ~275.77 g/mol Moderate size, but rigid structure.[1]
LogP (Lipophilicity) ~4.8 – 5.2 High. Extreme hydrophobicity drives aggregation in water.[1]
pKa (Aniline Nitrogen) ~2.5 – 3.0 Low. The amine is weakly basic due to the electron-withdrawing chlorine and phenoxy induction.[1] It remains uncharged (neutral) at physiological pH (7.4), drastically reducing aqueous solubility.[1]
Physical State Crystalline SolidHigh lattice energy requires significant energy (sonication/heat) to break.[1]

Critical Solubility Protocols

Protocol A: Preparation of High-Concentration Stock Solutions

Goal: Create a stable, precipitation-free stock for long-term storage.

The Solvent of Choice: Anhydrous DMSO (Dimethyl Sulfoxide).[1] Why? The high dielectric constant of DMSO disrupts the crystal lattice effectively, while its organic nature solvates the hydrophobic isopropyl/methyl groups.

Step-by-Step Workflow:

  • Weighing: Weigh the target mass into a glass vial (avoid polystyrene, which DMSO can leach).[1]

  • Solvent Addition: Add Anhydrous DMSO to achieve a concentration of 50 mM to 100 mM .

    • Note: Do not attempt >100 mM without testing; viscosity increases and "crashing out" becomes a risk upon freezing.[1]

  • Lattice Disruption (Critical Step):

    • Vortex vigorously for 60 seconds.

    • Sonicate in a water bath at 35°C–40°C for 10–15 minutes.

    • Visual Check: Hold the vial up to a light source.[1] The solution must be perfectly clear. If a "haze" or Tyndall effect is visible, sonicate further.[1]

  • Storage: Aliquot into small volumes (e.g., 50 µL) to avoid freeze-thaw cycles. Store at -20°C.

Protocol B: Aqueous Dilution (The "Crash-Out" Prevention)

The Problem: Direct addition of the DMSO stock to water/media causes immediate precipitation because the water molecules self-associate, excluding the hydrophobic drug (the "Hydrophobic Effect").[1]

The Solution: Stepwise dilution using an intermediate co-solvent.[1]

Recommended Workflow:

  • Prepare Intermediate Solvent: 50% DMSO / 50% PEG400 (Polyethylene Glycol 400).[1]

  • Step 1 Dilution: Dilute your 100 mM stock 1:10 into the Intermediate Solvent.

    • Result: 10 mM solution in ~75% organic solvent.[1]

  • Step 2 Dilution (Final): Slowly add the Step 1 solution to your pre-warmed (37°C) assay buffer or media while vortexing.

    • Target: Final DMSO concentration < 0.5% (or as tolerated by your assay).[1]

Visualization: Solubility Decision Logic

The following diagram illustrates the decision matrix for selecting the correct solvent system based on your experimental end-point.

SolubilityLogicStartStart: this compound SolidStockPrepare Stock: 50-100mM in Anhydrous DMSOStart->StockCheckVisual Check: Clear Solution?Stock->CheckSonicateAction: Sonicate @ 40°C (15 mins)Check->SonicateCloudy/HazeAppTypeSelect ApplicationCheck->AppTypeClearSonicate->CheckInVitroIn Vitro (Cell/Enzyme Assay)AppType->InVitroInVivoIn Vivo (Animal Study)AppType->InVivoSynthesisPROTAC SynthesisAppType->SynthesisMediaDirect to Media = PRECIPITATIONInVitro->MediaIncorrect MethodStepwiseStepwise Dilution:1. DMSO Stock -> PEG400/DMSO (1:10)2. -> Media (Slow Addition)InVitro->StepwiseCorrect MethodFormulationFormulation Vehicle:10% DMSO / 40% PEG400 / 5% Tween80 / 45% SalineInVivo->FormulationChemReactUse DMF, DMA, or DCM.Avoid protic solvents.Synthesis->ChemReact

Caption: Decision tree for solvent selection to prevent precipitation during experimental workflows.

Advanced Formulation (In Vivo / High Concentration)[1]

For animal studies where high exposure is required, simple DMSO/Water mixtures will fail.[1] You must use a surfactant-cosolvent system to create a stable dispersion or micellar solution.[1]

Recommended Vehicle (Standard "40/40" Mix):

  • 10% DMSO (Solubilizer)[1]

  • 40% PEG400 (Co-solvent/Viscosity modifier)[1]

  • 5% Tween 80 (Surfactant - prevents aggregation)[1]

  • 45% Saline or Water (Aqueous phase)[1]

Preparation Order (Strictly Follow):

  • Dissolve compound in DMSO completely.[1]

  • Add PEG400 and vortex.[1]

  • Add Tween 80 and vortex.[1]

  • Slowly add Saline dropwise while vortexing.[1]

    • Note: If the solution turns milky, a suspension has formed. This is acceptable for oral (PO) dosing but unacceptable for intravenous (IV) dosing.[1]

Troubleshooting & FAQs

Q1: I added acid (HCl) to try and protonate the amine, but it didn't dissolve. Why? A: The pKa of this specific aniline is very low (~2.5–3.[1]0) due to the electron-withdrawing nature of the chlorine and the inductive effect of the phenoxy ring.[1] You would need a pH < 1.5 to fully protonate it, which is incompatible with most biological assays and causes compound degradation. Do not use pH adjustment as a primary solubilization strategy.

Q2: The compound precipitated in my cell culture media after 2 hours. What happened? A: This is "kinetic solubility" vs. "thermodynamic solubility." You likely created a supersaturated solution that was temporarily stable but eventually crashed out.[1]

  • Fix: Lower the final concentration.

  • Fix: Increase the protein content (FBS) in the media; albumin binds lipophilic drugs and keeps them in solution (though this reduces free drug concentration).[1]

Q3: Can I use Ethanol instead of DMSO? A: Ethanol is possible but less effective.[1] It has a lower boiling point (evaporation issues) and a lower dielectric constant than DMSO.[1] Only use Ethanol if your assay specifically forbids DMSO.[1]

Q4: I see a "film" on the surface of my wells. A: The compound has "oiled out."[1] This happens when the concentration exceeds the solubility limit of the aqueous buffer. The hydrophobic molecules migrate to the air-water interface.[1] You must use a surfactant (Tween 20/80 or Triton X-100) at 0.01% to disperse this.[1]

References

  • BenchChem. An In-depth Technical Guide to the Discovery and Synthesis of Foundational von Hippel-Lindau (VHL) E3 Ligase Ligands.[1] (2025).[1][2][3][4] Link[1]

  • Frost, J., et al. Potent and selective Von Hippel-Lindau (VHL) E3 ubiquitin ligase ligands.[1] Journal of Medicinal Chemistry (2016).[1] Link

  • MilliporeSigma. Solubility of Organic Compounds in DMSO: Technical Bulletin.[1]Link[1]

  • Lipinski, C. A. Poor aqueous solubility — an industry wide problem in drug discovery.[1] American Pharmaceutical Review (2002).[1]

  • PubChem. Compound Summary: 3-Chloro-2-methylaniline (Structural Analog Data).[1]Link[1]

Validation & Comparative

Mass spectrometry fragmentation patterns of 3-Chloro-2-(5-isopropyl-2-methylphenoxy)aniline

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Mass Spectrometry Fragmentation Patterns of 3-Chloro-2-(5-isopropyl-2-methylphenoxy)aniline

Introduction: The Analytical Challenge

In the landscape of drug development and chemical research, the unambiguous structural confirmation of novel molecules is paramount. This compound is a complex molecule featuring a substituted aniline core linked via an ether bridge to a substituted phenol. Its structure presents a unique analytical puzzle, combining the fragmentation characteristics of aromatic amines, chloroarenes, and diphenyl ethers. This guide provides a predictive, in-depth comparison of its expected fragmentation patterns under both hard (Electron Ionization) and soft (Electrospray Ionization) mass spectrometry techniques.

As no published mass spectral data for this specific molecule exists, this guide is built upon first principles of mass spectrometry and peer-reviewed data from analogous structures. We will explain the causality behind expected fragmentation pathways, offering researchers a robust framework for identifying this and similar compounds. Liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS) are indispensable tools in pharmaceutical analysis for identifying, characterizing, and quantifying compounds of interest.[1][2][3][4]

Part 1: Predicted Fragmentation under Electron Ionization (EI-MS)

Electron Ionization (EI) is a high-energy technique that generates a radical cation (M⁺•) and induces extensive, often complex, fragmentation.[5][6] The resulting pattern is a reproducible fingerprint ideal for library matching and detailed structural elucidation. For aromatic amines, GC-MS is a powerful and common analytical technique.[7][8][9]

The ionization energy in EI is typically high enough to remove an electron from the molecule, with the site of ionization often being a region of high electron density, such as the lone pairs on the nitrogen or oxygen atoms.[5] The molecular ion for this compound (C₁₆H₁₈ClNO, Molecular Weight: 275.77 g/mol ) is expected at m/z 275/277, showing the characteristic M/M+2 isotopic pattern for a single chlorine atom.

Key Predicted EI Fragmentation Pathways:

  • Alpha (α)-Cleavage: The most favorable cleavage for alkylbenzenes is at the benzylic position. Here, the isopropyl group is expected to lose a methyl radical (•CH₃), which is a highly stable radical, to form a resonance-stabilized secondary carbocation.

  • Ether Bond Cleavage: The C-O ether bond is a common site of fragmentation. Cleavage can occur on either side, leading to two primary pathways.

  • Loss of Chlorine: The loss of a chlorine radical (•Cl) is another probable fragmentation step from the molecular ion.

Predicted EI Fragmentation Diagram

EI_Fragmentation M M+• m/z 275/277 F1 [M - CH3]+• m/z 260/262 M->F1 - •CH3 F2 [C9H11O]+• m/z 149 M->F2 Ether Cleavage F3 [C7H7ClNO]+• m/z 156/158 M->F3 Ether Cleavage F4 [M - Cl]+• m/z 240 M->F4 - •Cl F5 [C9H11O - C3H6]+• m/z 107 F2->F5 - Propene

Caption: Predicted EI-MS fragmentation pathway for the target molecule.

Table of Predicted EI Fragment Ions
m/z (Nominal)Proposed FormulaDescription of Loss
275/277[C₁₆H₁₈ClNO]⁺•Molecular Ion (M⁺•)
260/262[C₁₅H₁₅ClNO]⁺•Loss of a methyl radical (•CH₃) from the isopropyl group.
240[C₁₆H₁₈NO]⁺•Loss of a chlorine radical (•Cl).
156/158[C₇H₇ClNO]⁺•Cleavage of the ether bond, retaining the chloroaniline portion.
149[C₉H₁₁O]⁺•Cleavage of the ether bond, retaining the substituted phenol portion.
107[C₇H₇O]⁺•Loss of propene from the m/z 149 fragment via McLafferty-type rearrangement.

Part 2: Predicted Fragmentation under Electrospray Ionization (ESI-MS/MS)

Electrospray Ionization (ESI) is a soft ionization technique that typically produces an even-electron, protonated molecule [M+H]⁺.[10] To induce fragmentation for structural analysis, tandem mass spectrometry (MS/MS) is required, where the precursor ion is isolated and subjected to collision-induced dissociation (CID).[1] The fragmentation of these even-electron ions is dominated by the loss of stable, neutral molecules.[11]

For this molecule, protonation is most likely to occur at the aniline nitrogen, being the most basic site. The fragmentation of protonated diphenyl ethers can be complex, sometimes involving rearrangement reactions after an initial neutral loss.[12][13]

Key Predicted ESI-MS/MS Fragmentation Pathways:

  • Neutral Loss of Phenol: The most prominent fragmentation is expected to be the cleavage of the ether bond, leading to the loss of the neutral 5-isopropyl-2-methylphenol molecule.

  • Loss of HCl: Following protonation, the molecule may lose a neutral molecule of HCl. Studies on similar compounds show this can be followed by the loss of carbon monoxide (CO) after a rearrangement.[12]

  • Loss of Ammonia: While less common for aromatic amines, the loss of ammonia (NH₃) from the protonated aniline is a possible pathway.[14]

Predicted ESI-MS/MS Fragmentation Diagram

ESI_Fragmentation MH [M+H]+ m/z 276/278 F1 [M+H - C10H14O]+ m/z 126/128 MH->F1 - Neutral Phenol F2 [M+H - HCl]+ m/z 240 MH->F2 - HCl F3 [M+H - NH3]+ m/z 259/261 MH->F3 - NH3 F4 [M+H - HCl - CO]+ m/z 212 F2->F4 - CO (rearrangement)

Caption: Predicted ESI-MS/MS fragmentation pathway for the target molecule.

Table of Predicted ESI-MS/MS Fragment Ions
Precursor m/zProduct m/zProposed FormulaDescription of Loss
276/278126/128[C₆H₅ClN]⁺Loss of neutral 5-isopropyl-2-methylphenol (C₁₀H₁₄O).
276/278240[C₁₆H₁₇NO]⁺Loss of neutral hydrogen chloride (HCl).
276/278259/261[C₁₆H₁₆ClO]⁺Loss of neutral ammonia (NH₃).
240212[C₁₅H₁₇O]⁺Loss of carbon monoxide (CO) from the m/z 240 fragment.

Part 3: Comparative Guide - Distinguishing Structural Isomers

The true power of mass spectrometry lies in its ability to distinguish between closely related structures. Consider the structural isomer, 2-Chloro-3-(5-isopropyl-2-methylphenoxy)aniline . How would its fragmentation patterns differ?

Feature3-Chloro-2-(phenoxy)... (Target)2-Chloro-3-(phenoxy)... (Isomer)Rationale for Difference
EI Ether Cleavage Generates [C₇H₇ClNO]⁺• at m/z 156/158.Generates [C₇H₇ClNO]⁺• at m/z 156/158.The mass of the chloroaniline fragment is identical in both isomers. This fragment alone is not diagnostic.
Ortho-Effect Interaction The proximity of the chloro and phenoxy groups could facilitate a unique rearrangement or loss, such as a concerted loss involving both groups, which would be absent in the isomer.The meta-positioning of the groups prevents direct steric or electronic interaction, leading to more "classical" fragmentation pathways.Steric crowding and electronic effects from adjacent substituents can open unique fragmentation channels not available to more separated isomers.
ESI-MS/MS Neutral Loss The rate and favorability of HCl loss might be influenced by the adjacent bulky phenoxy group.The loss of HCl would proceed without influence from the more distant phenoxy group.The relative abundance of the [M+H - HCl]⁺ ion versus other fragments could be a key differentiator, reflecting the different chemical environments of the chlorine atom.

The key to distinguishing these isomers would be to carefully analyze the relative intensities of shared fragments and to search for low-intensity but unique ions that can only be formed due to the specific ortho-relationship in the target compound.

Part 4: Experimental Protocols

Protocol 1: GC-EI-MS Analysis

This protocol is designed for the analysis of semi-volatile aromatic compounds.[7][9]

  • Sample Preparation: Dissolve 1 mg of the compound in 1 mL of a suitable volatile solvent (e.g., Dichloromethane or Ethyl Acetate).

  • GC System: Agilent 8890 GC or equivalent.

  • Column: HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent non-polar column.

  • Carrier Gas: Helium or Hydrogen at a constant flow of 1.2 mL/min.

  • Inlet: Splitless injection mode, 1 µL injection volume, Inlet temperature: 280°C.

  • Oven Program:

    • Initial temperature: 100°C, hold for 1 minute.

    • Ramp: 15°C/min to 300°C.

    • Final hold: Hold at 300°C for 5 minutes.

  • MS System: Agilent 5977B MSD or equivalent single quadrupole or TOF mass spectrometer.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • MS Source Temperature: 230°C.

  • MS Quad Temperature: 150°C.

  • Acquisition: Full scan mode from m/z 40 to 550.

Protocol 2: LC-ESI-MS/MS Analysis

This protocol is suitable for polar compounds amenable to reverse-phase chromatography.[1][3]

  • Sample Preparation: Dissolve 1 mg of the compound in 10 mL of Methanol. Further dilute to 1-10 µg/mL in 50:50 Acetonitrile:Water with 0.1% Formic Acid.

  • LC System: Waters ACQUITY UPLC I-Class or equivalent.

  • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.7 µm particle size).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient:

    • Start at 10% B.

    • Linear gradient to 95% B over 5 minutes.

    • Hold at 95% B for 1 minute.

    • Return to 10% B and re-equilibrate for 2 minutes.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C.

  • MS System: Sciex Triple Quad 6500+ or equivalent tandem mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI), Positive.

  • Ion Source Parameters:

    • Capillary Voltage: 3.5 kV.

    • Source Temperature: 150°C.

    • Desolvation Temperature: 400°C.

  • Acquisition:

    • MS1 Scan: Scan from m/z 100-500 to find the [M+H]⁺ ion.

    • MS2 Product Ion Scan: Select the precursor ion (m/z 276.1) and scan for product ions using a collision energy of 15-40 eV to map the fragmentation.

Conclusion

The structural elucidation of this compound by mass spectrometry is a multi-faceted challenge requiring a predictive understanding of its composite functional groups. Under EI-MS, the key diagnostic fragments are expected to arise from α-cleavage of the isopropyl group and cleavage of the central ether bond. Under ESI-MS/MS, the primary fragmentation pathways will involve the neutral loss of the substituted phenol moiety and hydrogen chloride from the protonated molecule. By comparing these fragmentation patterns, and especially by contrasting them with those of a structural isomer, a confident and unambiguous identification can be achieved. The protocols provided herein offer a robust starting point for researchers to acquire the high-quality data needed for such an analysis.

References

  • Improved Pharma. (2025, February 27). Liquid Chromatography – Mass Spectrometry (LC-MS). Retrieved from [Link][1]

  • Baira, S. M., Srinivas, R., & Talluri, M. K. (2019). A comprehensive study on rearrangement reactions in collision-induced dissociation mass spectrometric fragmentation of protonated diphenyl and phenyl pyridyl ethers. Rapid communications in mass spectrometry, 33(18), 1440–1448. Retrieved from [Link][12]

  • Emery Pharma. (n.d.). Liquid Chromatography Mass Spectrometry (LC-MS) Analysis. Retrieved from [Link][2]

  • Han, Y., et al. (2014). Dependence of Mass Spectrometric Fragmentation on the Bromine Substitution Pattern of Polybrominated Diphenyl Ethers. Analytical Chemistry, 86(9), 4518–4525. Retrieved from [Link][15]

  • Gilar, M., et al. (2020). Current developments in LC-MS for pharmaceutical analysis. Journal of Pharmaceutical and Biomedical Analysis, 182, 113141. Retrieved from [Link][3]

  • American Pharmaceutical Review. (n.d.). Pharmaceutical Liquid Chromatography Mass Spectrometer (LC/MS Instrumentation). Retrieved from [Link][4][16]

  • Shimadzu. (2025, October 28). Analysis of aromatic amines derived from Azo colorants using H2 carrier gas. Retrieved from [Link][8]

  • Tanaka, H., et al. (2024). GC-MS Analysis of Primary Aromatic Amines Originated From Azo Dyes in Commercial Textile or Leather Products Using Helium Alternative Carrier Gases. Journal of AOAC INTERNATIONAL, 107(1), 61-68. Retrieved from [Link][9]

  • ResearchGate. (2025, August 6). Fragmentation Pathways of Diphenyl Ether Radical Cations. Retrieved from [Link][13]

  • Emery Pharma. (n.d.). Gas Chromatography Mass Spectrometry (GC-MS) Analysis. Retrieved from [Link][17]

  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link][18]

  • University of Copenhagen. (n.d.). Fragmentation mechanisms in electron impact mass spectrometry. Retrieved from [Link][5]

  • ResearchGate. (n.d.). MS/MS fragmentation spectrum and fragmentation pattern. Retrieved from [Link][14]

  • Clark, J. (n.d.). Fragmentation Patterns in the Mass Spectra of Organic Compounds. Chemguide. Retrieved from [Link][19]

  • University of Arizona. (n.d.). Fragmentation Mechanisms - Intro to Mass Spectrometry. Retrieved from [Link][6]

  • Mándi, A., & Kurtán, T. (2019). Electrospray ionization–tandem mass spectrometric study of fused nitrogen‐containing ring systems. Journal of Mass Spectrometry, 54(5), 443-452. Retrieved from [Link][20]

  • ResearchGate. (n.d.). MS2 spectra of aniline and the possible fragmentation pathway. Retrieved from [Link][21]

  • eGyanKosh. (n.d.). Mass Spectrometry: Fragmentation Patterns. Retrieved from [Link]

  • Vessecchi, R., et al. (2016). Fragmentation reactions using electrospray ionization mass spectrometry. Natural Product Reports, 33(2), 243-264. Retrieved from [Link][11]

  • Mándi, A., & Kurtán, T. (2019). An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation. Molecules, 24(6), 1079. Retrieved from [Link][10]

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A Comparative Guide to GC-MS Analysis of 3-Chloro-2-(5-isopropyl-2-methylphenoxy)aniline

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the precise and accurate quantification of novel chemical entities is a cornerstone of successful research and development. This guide provides a comprehensive, in-depth technical overview of Gas Chromatography-Mass Spectrometry (GC-MS) protocols for the analysis of 3-Chloro-2-(5-isopropyl-2-methylphenoxy)aniline, a complex substituted aniline derivative. Moving beyond a simple recitation of steps, this document elucidates the scientific rationale behind methodological choices, ensuring a robust and reproducible analytical framework. Furthermore, we will compare the GC-MS approach with alternative analytical strategies, providing the necessary context for informed decision-making in your laboratory.

The Analytical Challenge: this compound

The analyte , this compound, presents a unique analytical challenge due to its molecular structure. It combines a chlorinated aniline core with a bulky, substituted phenoxy group. This structure imparts a moderate polarity and a relatively high boiling point, which must be carefully considered when developing a GC-MS method. The presence of a primary amine group is of particular importance, as it can lead to poor chromatographic peak shape and unwanted interactions with the GC system.

Part 1: A Validated GC-MS Protocol for High-Fidelity Analysis

The following protocol is a synthesis of established methodologies for the analysis of aromatic amines and their derivatives, tailored specifically for this compound.[1][2][3]

Diagram of the GC-MS Workflow

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample Matrix (e.g., reaction mixture, biological fluid) LLE Liquid-Liquid Extraction (pH adjustment & organic solvent) Sample->LLE Isolate Analyte Derivatization Derivatization (e.g., Acylation with PFPA) LLE->Derivatization Improve Volatility FinalExtract Final Extract in Volatile Solvent Derivatization->FinalExtract Prepare for Injection Injection GC Injection FinalExtract->Injection Separation Chromatographic Separation (Capillary Column) Injection->Separation Ionization Electron Ionization (EI) Separation->Ionization Detection Mass Detection (Quadrupole Analyzer) Ionization->Detection Chromatogram Total Ion Chromatogram (TIC) Detection->Chromatogram MassSpectrum Mass Spectrum of Analyte Chromatogram->MassSpectrum Identify Peak Quantification Quantification (Calibration Curve) MassSpectrum->Quantification Integrate Peak Area

Caption: Workflow for the GC-MS analysis of this compound.

Step-by-Step Experimental Protocol

1. Sample Preparation: The Foundation of Accurate Analysis

The goal of sample preparation is to extract the analyte from its matrix and prepare it for injection into the GC-MS system. For this compound, a liquid-liquid extraction (LLE) followed by derivatization is recommended.[1][4]

  • Rationale: LLE is a robust technique for separating analytes based on their solubility.[4] The basic nature of the aniline group allows for pH adjustment to facilitate its extraction into an organic solvent.[1][3]

  • Protocol:

    • To 1 mL of the sample, add a suitable internal standard (e.g., a deuterated analog or a structurally similar compound not present in the sample).

    • Adjust the sample pH to > 8 with a saturated sodium bicarbonate solution.[1] This ensures the aniline is in its free base form.

    • Add 2 mL of a suitable organic solvent such as dichloromethane or ethyl acetate and vortex vigorously for 2 minutes.

    • Centrifuge to separate the aqueous and organic layers.

    • Carefully transfer the organic layer to a clean vial. Repeat the extraction process on the aqueous layer and combine the organic extracts.

    • Evaporate the solvent to dryness under a gentle stream of nitrogen.

2. Derivatization: Enhancing Chromatographic Performance

Direct analysis of primary amines by GC can be problematic, often resulting in poor peak shape and low response.[1] Chemical derivatization converts the polar amino group into a less polar, more volatile functional group.[1][5] For anilines, acylation with a fluorinated anhydride is a common and effective strategy.[5]

  • Rationale: Derivatization with an agent like pentafluoropropionic anhydride (PFPA) improves the volatility and thermal stability of the analyte, leading to sharper, more symmetrical peaks and increased sensitivity.[1][5]

  • Protocol:

    • To the dried extract from the previous step, add 50 µL of a suitable solvent (e.g., ethyl acetate) and 50 µL of PFPA.

    • Seal the vial and heat at 60°C for 30 minutes.

    • After cooling, evaporate the excess reagent and solvent under a gentle stream of nitrogen.

    • Reconstitute the residue in a known volume (e.g., 100 µL) of a volatile solvent like hexane or ethyl acetate for GC-MS analysis.

3. GC-MS Parameters: Optimizing Separation and Detection

The following parameters are a robust starting point for the analysis of the derivatized this compound.

ParameterRecommended SettingRationale
Gas Chromatograph
Injection Port Temp.280 °CEnsures rapid volatilization of the derivatized analyte.
Injection ModeSplitless (1 µL)Maximizes the transfer of the analyte to the column for trace analysis.
Carrier GasHelium or HydrogenInert gases for carrying the sample through the column. Hydrogen can offer faster analysis times.[6]
Column30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane (e.g., DB-5ms or equivalent)A mid-polarity column that provides good separation for a wide range of semi-volatile compounds.[7][8][9]
Oven ProgramInitial: 80°C (hold 2 min), Ramp: 15°C/min to 300°C (hold 5 min)A temperature gradient to effectively separate the analyte from any remaining matrix components.
Mass Spectrometer
Ion Source Temp.230 °CStandard temperature for electron ionization.
Electron Energy70 eVStandard energy for creating reproducible fragmentation patterns.
Mass Scan Rangem/z 50-550A range that will encompass the molecular ion and key fragment ions of the derivatized analyte.
Acquisition ModeFull Scan and/or Selected Ion Monitoring (SIM)Full scan for qualitative identification and SIM for enhanced quantitative sensitivity.[6]

Part 2: Understanding the Mass Spectrum

The mass spectrum of the derivatized analyte will provide both qualitative confirmation of its identity and the basis for quantification.

Predicted Fragmentation Pattern

Fragmentation cluster_mol Derivatized Molecular Ion cluster_frags Key Fragment Ions MolIon [M]+• Frag1 Loss of Isopropyl Group [M - C3H7]+ MolIon->Frag1 α-cleavage Frag2 Loss of PFPA Moiety [M - C2F5CO]+ MolIon->Frag2 Amide bond cleavage Frag3 Cleavage of Phenoxy Ether Bond MolIon->Frag3 Ether bond cleavage

Caption: Predicted major fragmentation pathways for derivatized this compound.

Upon electron ionization, the derivatized molecule is expected to fragment in a predictable manner. Aromatic compounds tend to show a strong molecular ion peak due to their stability.[10] Key fragmentation pathways for this molecule would likely include:

  • Loss of the isopropyl group: A common fragmentation for alkyl-substituted aromatic compounds.

  • Cleavage of the amide bond: Resulting in the loss of the pentafluoropropionyl group.

  • Cleavage of the ether linkage: Separating the chloroaniline and the isopropyl-methyl-phenol moieties.

The presence of a chlorine atom will also produce a characteristic isotopic pattern (M+2 peak with approximately one-third the intensity of the M peak), which is a powerful tool for confirming the presence of the analyte.

Part 3: Comparison with Alternative Analytical Techniques

While GC-MS is a powerful technique for this analysis, other methods may be suitable depending on the specific analytical needs.

TechniqueAdvantagesDisadvantagesSuitability for this Analyte
GC-MS High sensitivity and selectivity, provides structural information from fragmentation patterns.[1][11]Requires derivatization for polar analytes, not suitable for non-volatile or thermally labile compounds.[1][11]Excellent: With derivatization, this is a highly suitable method for quantification and confirmation.
LC-MS/MS Suitable for a wider range of polarities and thermally labile compounds, often requires less sample preparation.[11][12]Can be subject to matrix effects, may not provide as detailed fragmentation for structural elucidation as GC-MS with EI.[12]Good Alternative: Would likely not require derivatization. Method development would focus on chromatographic separation and optimization of MS/MS transitions.[12]
HPLC-UV Robust, widely available, and cost-effective.Lower sensitivity and selectivity compared to mass spectrometry-based methods.Suitable for Purity Analysis: Good for determining the purity of a synthesized compound but lacks the sensitivity and confirmatory power for trace analysis in complex matrices.

Conclusion: A Path to Confident Analysis

The GC-MS protocol detailed in this guide provides a robust and scientifically sound framework for the analysis of this compound. By understanding the rationale behind each step, from sample preparation to data interpretation, researchers can confidently implement and adapt this methodology to their specific needs. The comparison with alternative techniques further empowers the analytical scientist to choose the most appropriate tool for their research goals. The principles of good chromatographic practice, including proper calibration and quality control, are paramount to achieving accurate and reproducible results.

References

  • Benchchem. (n.d.). Application Note: Quantitative Analysis of Aromatic Amines by GC-MS Using a Deuterated Internal Standard.
  • Academia.edu. (n.d.). Simultaneous Determination of Harmful Aromatic Amine Products of Azo Dyes by Gas Chromatography–Mass Spectrometry.
  • Benchchem. (n.d.). Gas Chromatography Methods for Aniline Compound Analysis: Application Notes and Protocols.
  • PubMed. (n.d.). GC/MS analysis of biologically important aromatic amines. Application to human dosimetry.
  • Peak Scientific. (2025, October 28). Analysis of aromatic amines derived from Azo colorants using H2 carrier gas.
  • EPA. (n.d.). Method 8131: Aniline and Selected Derivatives by Gas Chromatography.
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  • Dorgerloh, U., et al. (2021). Comparison of gas- and liquid chromatography- mass spectrometry for trace analysis of anilines in groundwater. International Journal of Environmental Analytical Chemistry, 1-13.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.